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  • Product: Fructose 6-(barium phosphate)
  • CAS: 6035-54-7

Core Science & Biosynthesis

Foundational

The Biochemical and Methodological Role of Fructose 6-(Barium Phosphate) in Glycolysis Research

Executive Summary Fructose 6-phosphate (F6P) is a central intermediate in the glycolytic pathway, serving as the critical substrate for phosphofructokinase-1 (PFK-1), the primary rate-limiting enzyme of glycolysis. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fructose 6-phosphate (F6P) is a central intermediate in the glycolytic pathway, serving as the critical substrate for phosphofructokinase-1 (PFK-1), the primary rate-limiting enzyme of glycolysis. However, in its free acid or sodium salt form, F6P is highly susceptible to spontaneous hydrolysis, tautomerization-induced degradation, and non-specific phosphatase activity.

To circumvent these limitations in in vitro metabolic studies, structural biology, and enzyme kinetics, researchers utilize Fructose 6-(barium phosphate) (CAS 6035-54-7) 1. While barium is toxic and does not participate in endogenous biological pathways, the synthetic barium salt of F6P is an indispensable methodological tool. This whitepaper details the biochemical rationale for barium stabilization, the endogenous role of F6P, and provides a self-validating protocol for the reconstitution of free F6P for high-fidelity enzymatic assays.

Endogenous F6P Dynamics in Glycolysis

In vivo, F6P is generated from glucose 6-phosphate (G6P) via the reversible isomerization catalyzed by Phosphoglucose Isomerase (PGI). Subsequently, F6P is irreversibly phosphorylated by PFK-1, utilizing ATP to form fructose 1,6-bisphosphate (F1,6BP). This step commits the sugar to the glycolytic breakdown pathway.

Understanding the precise kinetic parameters (Km, Vmax) of PFK-1 and PGI requires highly pure, structurally intact F6P. Because F6P exists in solution as an equilibrium mixture of cyclic α

  • and β -furanose anomers and acyclic keto forms, maintaining the integrity of the reference standard is paramount for reproducible kinetic modeling 2.

    GlycolysisNode G6P Glucose 6-Phosphate (G6P) PGI Phosphoglucose Isomerase (PGI) G6P->PGI F6P Fructose 6-Phosphate (F6P) PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 F16BP Fructose 1,6-Bisphosphate (F1,6BP) PGI->F6P Isomerization PFK1->F16BP ATP -> ADP

    Diagram 1: The central glycolytic node highlighting Fructose 6-Phosphate (F6P) processing.

The Chemical Imperative for Barium Stabilization

The use of barium salts in carbohydrate chemistry is a field-proven solution to the inherent instability of sugar phosphates.

The Causality of Degradation: F6P is a hemiacetal and a phosphate ester. In aqueous solutions, it undergoes spontaneous anomerization. Over time, trace microbial contamination or slight pH fluctuations can lead to the hydrolysis of the phosphate ester, yielding free fructose and inorganic phosphate, thereby ruining the reagent for precise kinetic assays.

The Barium Solution: Divalent barium cations ( Ba2+ ) form highly insoluble, stable coordination complexes with the phosphate oxygen atoms of F6P. Crystallization of F6P as a barium salt locks the molecule in a stable solid state, rendering it impervious to microbial degradation and spontaneous hydrolysis. This allows for long-term storage and precise gravimetric measurement before in vitro experiments 3.

Self-Validating Protocol: Barium Removal and In Vitro Reconstitution

Because Ba2+ is a potent inhibitor of Mg2+ -dependent enzymes (such as PFK-1 and hexokinase), it must be quantitatively removed prior to utilizing the F6P in any biological assay. The following step-by-step methodology ensures complete barium removal and validates the structural integrity of the resulting free F6P 4.

Step-by-Step Methodology
  • Solubilization: Suspend 100 mg of Fructose 6-(barium phosphate) in 5 mL of cold, deionized water. Add 0.1 M HCl dropwise until the salt is completely dissolved (pH ~2.5).

  • Barium Displacement: Add a slight stoichiometric excess of 0.1 M Sodium Sulfate ( Na2​SO4​ ) to the solution. The Ba2+ ions will instantly react with the sulfate to form Barium Sulfate ( BaSO4​ ), a highly insoluble white precipitate. (Alternative: Pass the solution through a Dowex-50W (H+) cation-exchange resin column).

  • Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Carefully decant the supernatant containing the free F6P.

  • Neutralization: Adjust the supernatant to pH 7.4 using 0.1 M NaOH to yield the biologically active sodium salt of F6P.

The Self-Validating System

To ensure trustworthiness, the protocol must validate both the absence of barium and the concentration of active F6P .

  • Validation 1 (Barium Absence): Perform a sulfate drop test. Add 1 drop of 0.1 M Na2​SO4​ to a 100 µL aliquot of the neutralized F6P. If the solution remains perfectly clear, barium removal is complete. A cloudy precipitate indicates residual Ba2+ , requiring further centrifugation.

  • Validation 2 (F6P Integrity): Perform a spectrophotometric coupled enzyme assay. Mix an aliquot of the F6P with excess ATP, PFK-1, Aldolase, Triosephosphate Isomerase (TPI), Glycerol-3-Phosphate Dehydrogenase (G3PDH), and NADH. The conversion of 1 mole of F6P ultimately oxidizes 2 moles of NADH. Measure the decrease in absorbance at 340 nm ( ΔA340​ ). The calculated F6P concentration must match the theoretical gravimetric yield, proving the sugar phosphate was not hydrolyzed during preparation.

Workflow BaF6P Fructose 6-(Barium Phosphate) [Solid Reagent] Dissolve Dissolve in Acidic Buffer (pH 2-3) BaF6P->Dissolve Resin Dowex-50 (H+) Resin or Na2SO4 Addition Dissolve->Resin Ba2+ Displacement Centrifuge Centrifugation (Remove BaSO4/Resin) Resin->Centrifuge FreeF6P Free F6P (Aqueous) Neutralize to pH 7.4 Centrifuge->FreeF6P Supernatant Assay Enzymatic Validation (Coupled Assay @ 340nm) FreeF6P->Assay Quantify

Diagram 2: Self-validating protocol for barium removal and F6P reconstitution.

Quantitative Data & Kinetic Parameters

Once reconstituted, the highly pure F6P can be utilized to establish baseline kinetic parameters for glycolytic enzymes. The table below summarizes standard kinetic data derived using reconstituted F6P substrates compared to downstream products.

EnzymeBiological SourceSubstrate UsedKm (µM)Vmax (µmol/min/mg)Primary Allosteric Regulator
Phosphofructokinase-1 (PFK-1) Rabbit MuscleReconstituted F6P40 - 6085.0ATP (Inhibitor), AMP (Activator)
Phosphoglucose Isomerase (PGI) Saccharomyces cerevisiaeReconstituted F6P120 - 150450.0Erythrose 4-phosphate (Inhibitor)
Fructose 1,6-bisphosphatase Porcine LiverF1,6BP (Product)2.5 - 5.025.0Fructose 2,6-bisphosphate (Inhibitor)

Table 1: Kinetic parameters of key glycolytic enzymes utilizing reconstituted F6P.

References

  • NextSDS. "Fructose 6-(barium phosphate) — Chemical Substance Information." NextSDS Chemical Database.
  • Koerner, T. A. W., et al. "The Fructose 6-Phosphate Site of Phosphofructokinase." Journal of Biological Chemistry, 1974.
  • Rose, I. A., et al. "Erythrocyte Metabolism. V. Levels of Glycolytic Enzymes and Regulation of Glycolysis." Journal of Clinical Investigation, 1964.
  • Horecker, B. L., et al. "On the Nature of the Transaldolase-Dihydroxyacetone Complex." Proceedings of the National Academy of Sciences, 1961.

Sources

Exploratory

thermodynamic properties of fructose 6-(barium phosphate)

An In-depth Technical Guide to the Thermodynamic Properties of Fructose 6-(Barium Phosphate) Abstract This technical guide provides a comprehensive exploration of the . Recognizing the scarcity of direct experimental dat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of Fructose 6-(Barium Phosphate)

Abstract

This technical guide provides a comprehensive exploration of the . Recognizing the scarcity of direct experimental data for this specific salt, this document establishes a foundational understanding by first examining the well-documented thermodynamics of the fructose 6-phosphate anion in aqueous solution. Subsequently, it delves into the theoretical and practical considerations of the barium counterion's influence on these properties in the solid state. This guide is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of existing knowledge but also detailed, field-proven methodologies for the empirical determination and computational estimation of the thermodynamic parameters of fructose 6-(barium phosphate). The protocols provided are designed to be self-validating, emphasizing experimental causality and scientific integrity.

Introduction: The Significance of Thermodynamic Properties in Drug Development and Biochemical Research

Fructose 6-phosphate (F6P) is a key intermediate in central metabolic pathways, most notably glycolysis and gluconeogenesis.[1] Its salts, such as fructose 6-(barium phosphate), are often used in enzymatic assays and as starting materials for the synthesis of other sugar phosphates. The thermodynamic properties of these compounds are of paramount importance in drug development and fundamental biochemical research for several reasons:

  • Reaction Energetics and Feasibility: The Gibbs free energy of formation (ΔGf°) and reaction (ΔGr°) determine the spontaneity and equilibrium position of biochemical reactions.[2] Understanding these parameters is crucial for designing effective enzyme inhibitors or activators.

  • Stability and Shelf-life: The enthalpy of formation (ΔHf°) and entropy (S°) provide insights into the stability of a compound. For pharmaceuticals, these values are critical for predicting shelf-life and degradation pathways.

  • Bioprocess Optimization: In the large-scale production of biomolecules, thermodynamic data informs the optimization of reaction conditions, such as temperature and pH, to maximize yield and purity.[3]

  • Computational Modeling: Accurate thermodynamic data is essential for the parameterization of molecular models used in computational drug design and systems biology.[4][5]

This guide will first review the known thermodynamic data for the fructose 6-phosphate anion in aqueous solution, then discuss the anticipated effects of the barium counterion, and finally, present detailed protocols for the experimental determination and computational estimation of the thermodynamic properties of solid fructose 6-(barium phosphate).

Thermodynamic Profile of the Fructose 6-Phosphate Anion in Aqueous Solution

The thermodynamic properties of the fructose 6-phosphate anion (F6P²⁻) in aqueous solution have been characterized, primarily through studies of its isomerization and hydrolysis reactions. These values provide a baseline for understanding the energetic landscape of this important metabolite.

Isomerization of Glucose 6-Phosphate to Fructose 6-Phosphate

The reversible isomerization of glucose 6-phosphate (G6P) to F6P is a key step in glycolysis. The thermodynamic parameters for this reaction have been determined using heat-conduction microcalorimetry.[6]

Table 1: Thermodynamic Parameters for the Isomerization of Glucose 6-Phosphate to Fructose 6-Phosphate at 298.15 K [6]

ParameterValueUnits
Equilibrium Constant (K)0.285 ± 0.004dimensionless
Standard Gibbs Free Energy (ΔG°)3.11 ± 0.04kJ·mol⁻¹
Standard Enthalpy (ΔH°)11.7 ± 0.2kJ·mol⁻¹
Standard Heat Capacity Change (ΔCp°)44 ± 11J·mol⁻¹·K⁻¹
Hydrolysis of Fructose 6-Phosphate

The hydrolysis of F6P to fructose and inorganic phosphate has also been studied, providing further insight into its thermodynamic stability. These measurements were conducted using a combination of microcalorimetry and chemical equilibrium methods.[7][8]

Table 2: Thermodynamic Parameters for the Hydrolysis of Fructose 6-Phosphate at 25 °C [7][8]

ParameterValueUnits
Standard Gibbs Free Energy (ΔG°)-13.70 ± 0.28kJ·mol⁻¹
Standard Enthalpy (ΔH°)-7.61 ± 0.68kJ·mol⁻¹
Standard Heat Capacity Change (ΔCp°)-28 ± 42J·mol⁻¹·K⁻¹
Estimated Formation Data

Based on a comprehensive review and catalog of thermochemical reactions of carbohydrates and their monophosphates, the following formation properties for aqueous fructose 6-phosphate have been estimated.[3]

Table 3: Estimated Thermodynamic Formation Properties of Aqueous Fructose 6-Phosphate [3]

ParameterValueUnits
Standard Gibbs Free Energy of Formation (ΔfG'°)-1285.0 ± 1.3kJ·mol⁻¹
Enthalpy of Formation-1791.767 ± 2.2kJ·mol⁻¹

The Influence of the Barium Counterion on Solid-State Thermodynamic Properties

While the thermodynamics of the F6P anion in solution are well-defined, the properties of the solid salt, fructose 6-(barium phosphate), will be significantly influenced by the presence of the Ba²⁺ counterion. The formation of the solid introduces the lattice energy, a significant enthalpic term, and reduces the overall entropy of the system compared to the solvated ions.

The interaction between the divalent barium cation and the dianionic phosphate group of F6P is expected to be strong, leading to a stable crystal lattice. The thermodynamic properties of other alkaline earth phosphates can provide a qualitative understanding of the forces at play.[9] The formation of such salts is typically an exothermic process, driven by the large negative enthalpy change associated with crystal lattice formation.

Experimental Determination of Thermodynamic Properties

To obtain empirical data for fructose 6-(barium phosphate), a series of calorimetric and thermal analysis experiments are required. The following protocols are designed to provide a comprehensive thermodynamic characterization of the solid material.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermodynamic Analysis cluster_data Derived Properties synthesis Synthesis of Fructose 6-(Barium Phosphate) purification Purification and Characterization (e.g., XRD, NMR) synthesis->purification dsc_tga Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) purification->dsc_tga Solid Sample bomb_calorimetry Bomb Calorimetry purification->bomb_calorimetry Solid Sample heat_capacity Heat Capacity (Cp) dsc_tga->heat_capacity phase_transitions Phase Transitions (Tm, ΔHm) dsc_tga->phase_transitions enthalpy_combustion Enthalpy of Combustion (ΔHc°) bomb_calorimetry->enthalpy_combustion entropy Entropy (S°) heat_capacity->entropy Integration enthalpy_formation Enthalpy of Formation (ΔHf°) enthalpy_combustion->enthalpy_formation Hess's Law gibbs_energy Gibbs Free Energy of Formation (ΔGf°) enthalpy_formation->gibbs_energy entropy->gibbs_energy

Caption: Experimental workflow for the thermodynamic characterization of fructose 6-(barium phosphate).

Protocol 1: Synthesis and Purification of Fructose 6-(Barium Phosphate)

Causality: A pure, well-characterized sample is a prerequisite for accurate thermodynamic measurements. Impurities would lead to erroneous results in calorimetry.

Methodology:

  • Synthesis: Fructose 6-(barium phosphate) can be synthesized by reacting a soluble salt of fructose 6-phosphate (e.g., the sodium or potassium salt) with a soluble barium salt (e.g., barium chloride) in an aqueous solution. The barium salt of fructose 6-phosphate will precipitate out of solution due to its lower solubility.

  • Purification: The precipitate should be washed several times with deionized water to remove any soluble impurities. This can be followed by washing with ethanol or acetone to facilitate drying.

  • Drying: The purified product should be dried under vacuum at a mild temperature (e.g., 40-50 °C) to remove residual solvent without causing thermal degradation.

  • Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques such as:

    • X-ray Diffraction (XRD): To confirm the crystalline structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ³¹P, ¹H): To confirm the molecular structure.

    • Elemental Analysis: To confirm the empirical formula.

Protocol 2: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of heat capacity and the enthalpy of phase transitions.[10] TGA measures changes in mass as a function of temperature, providing information about thermal stability and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of the dried fructose 6-(barium phosphate) into an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The resulting thermogram can be used to determine:

      • Heat Capacity (Cp): By analyzing the baseline of the thermogram.

      • Melting Point (Tm) and Enthalpy of Fusion (ΔHm): From the endothermic peak corresponding to melting.

  • TGA Analysis:

    • Place a slightly larger sample (10-20 mg) into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the mass loss as a function of temperature to determine the decomposition temperature and profile.

Protocol 3: Bomb Calorimetry

Causality: Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[11][12] From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed pellet of fructose 6-(barium phosphate) is placed in the sample holder of the bomb calorimeter. A fuse wire is attached to the ignition electrodes, making contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is placed in a known volume of water in the calorimeter. The sample is ignited by passing a current through the fuse wire.

  • Temperature Measurement: The temperature of the water is measured before and after combustion. The temperature change, along with the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), is used to calculate the heat of combustion (ΔHc°).

  • Calculation of ΔHf°: The standard enthalpy of formation is calculated using the following equation: ΔHf°(sample) = ΣΔHf°(products) - ΣΔHf°(reactants) - ΔHc°

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, or to complement it, quantum chemical calculations can provide reliable estimates of thermodynamic properties.[13][14]

Caption: Computational workflow for estimating the .

Protocol 4: Quantum Chemical Calculations

Causality: High-level ab initio methods can accurately calculate the electronic energy and vibrational frequencies of a molecule, from which its thermodynamic properties can be derived.

Methodology:

  • Structure Building: Construct the 3D structure of the fructose 6-(barium phosphate) molecule in a suitable molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A density functional theory (DFT) method such as B3LYP with a suitable basis set is often used for this step.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.

  • High-Accuracy Energy Calculation: To obtain a more accurate electronic energy, a high-level composite method such as CBS-QB3 or G3X is recommended.[4]

  • Calculation of Thermodynamic Properties: The standard enthalpy of formation, entropy, and heat capacity can be calculated from the electronic energy and the results of the frequency calculation using standard statistical mechanics formulas. The Gibbs free energy of formation can then be calculated from the enthalpy of formation and entropy.

Conclusion

References

  • Goldberg, R. N., & Tewari, Y. B. (1988). Thermodynamics of hydrolysis of sugar phosphates. The Journal of Biological Chemistry, 263(15), 3670-3675.
  • Tewari, Y. B., & Goldberg, R. N. (1988). Thermodynamics of the enzyme-catalyzed (alkaline phosphatase, EC 3.1.3.1)
  • Verdier, L., et al. (2015). Quantum Chemical Study of the Thermochemical Properties of Organophosphorous Compounds. The Journal of Physical Chemistry A, 119(43), 10769-10781.
  • Zhirnov, V. V., et al. (2006). Computational study of the thermochemistry of organophosphorus(III) compounds. PubMed.
  • American Chemical Society. (2015, October 3). Quantum Chemical Study of the Thermochemical Properties of Organophosphorous Compounds. The Journal of Physical Chemistry A.
  • Goldberg, R. N., & Tewari, Y. B. (1989). Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses.
  • Tewari, Y. B., & Goldberg, R. N. (1984).
  • National Physical Laboratory. (1997).
  • Vaia. (n.d.). for hydrolysis of fructose- 1,6 -bisphosphate (FBP)
  • American Chemical Society. (2006, June 22). Computational Study of the Thermochemistry of Organophosphorus(III) Compounds. The Journal of Physical Chemistry A.
  • eQuilibrator. (n.d.).
  • Chaplot, S. L., Mittal, R., & Choudhury, N. (2010). Thermodynamic Properties of Solids: Experiment and Modeling. Wiley-VCH.
  • Wiley-VCH. (2010). 1 Thermodynamic Properties of Solids: Experiment and Modeling.
  • Majzlan, J., et al. (2020). Thermodynamic properties of calcium alkali phosphates Ca(Na,K)PO4. Journal of Thermal Analysis and Calorimetry, 141, 1339-1351.
  • eQuilibrator. (n.d.).
  • Wiley-VCH. (2010). Thermodynamic Properties of Solids.
  • International Atomic Energy Agency. (1975, May 21).
  • American Chemical Society. (1942).
  • Chegg. (2021, March 1). 16.7 kJ/mol: FBP + H2O → Fructose-6-P + Pi The standard free energy change (ΔG°')
  • MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.
  • Royal Society of Chemistry. (2025). Rationalization of the thermal properties of some polycyclic organophosphorus compounds by structural and QSPR analyses. Physical Chemistry Chemical Physics, 27, 6583-6592.
  • American Chemical Society. (2000). Use of Differential Scanning Calorimetry and Thermogravimetric Analysis To Characterize the Thermal Degradation of Crystalline Sucrose and Dried Sucrose−Salt Residues. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.
  • Doherty, W. O. S., & Wright, P. G. (2008). Some Aspects of Calcium Phosphate Chemistry in Sugarcane Clarification. International Sugar Journal, 110(1316), 594-601.
  • National Institute of Standards and Technology. (n.d.). Fructose. NIST WebBook.
  • Pal, A. (2025, June 24).
  • Vaia. (n.d.). Q16.4-63E One of the important reactions i...
  • Wikipedia. (n.d.).
  • MDPI. (2013, January 23).
  • Scimed. (n.d.). Introduction to Bomb Calorimetry.
  • Diva-Portal.org. (n.d.). Uppsala University.
  • Merck Index. (n.d.).
  • Office of Scientific and Technical Information. (2007, February 2). The Standard Chemical-Thermodynamic Properties of Phosphorus and Some of its Key Compounds and Aqueous Species.
  • MDPI. (2010).
  • MDPI. (2024, July 25). Thermodynamic and Kinetic Studies of the Precipitation of Double-Doped Amorphous Calcium Phosphate and Its Behaviour in Artificial Saliva.
  • American Chemical Society. (2020, July 2). Isothermal Titration Calorimetry to Explore the Parameter Space of Organophosphorus Agrochemical Adsorption in MOFs. ACS Applied Materials & Interfaces, 12(30), 34335-34342.
  • Royal Society of Chemistry. (2012). Effects of mono- and divalent cations on the structure and thermodynamic properties of polyelectrolyte gels.
  • CORE. (n.d.). Biochi mica.
  • Thermo Fisher Scientific. (n.d.).
  • Journal of Applied Organometallic Chemistry. (n.d.). Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups.
  • School of Biomedical Sciences. (n.d.). Oxygen bomb calorimeter.
  • Lafayette College. (2013, September 15).
  • ResearchGate. (n.d.). Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry.
  • MDPI. (2022).
  • Aidic. (n.d.).

Sources

Foundational

Introduction: The Significance of Fructose 6-(Barium Phosphate) and its Solubility

An In-depth Technical Guide to the Aqueous Solubility of Fructose 6-(Barium Phosphate) This guide provides a comprehensive technical overview of the principles governing the aqueous solubility of fructose 6-(barium phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Aqueous Solubility of Fructose 6-(Barium Phosphate)

This guide provides a comprehensive technical overview of the principles governing the aqueous solubility of fructose 6-(barium phosphate) and offers detailed methodologies for its empirical determination. It is intended for researchers, scientists, and drug development professionals who utilize this essential biochemical in their work.

Fructose 6-phosphate (F6P) is a pivotal intermediate in central carbon metabolism, most notably in the glycolysis and pentose phosphate pathways.[1][2] Its role in cellular energy production and biosynthetic precursor synthesis makes it a molecule of significant interest in various fields of biological research.[1][3] Fructose 6-(barium phosphate) (C₆H₁₁BaO₉P, CAS No. 6035-54-7) is a common salt form of F6P, valued for its stability as a solid.[4][5][6]

However, the utility of this compound in experimental settings is fundamentally dependent on its behavior in aqueous solutions. An accurate understanding of its solubility is critical for a multitude of applications, including:

  • Preparation of Substrate Solutions: For enzymatic assays involving enzymes like phosphofructokinase or phosphoglucose isomerase, preparing substrate solutions with known concentrations is paramount.[7]

  • Buffer Formulation: In studies of metabolic pathways, the dissolution characteristics of F6P salts in various buffer systems can impact experimental outcomes.

  • Drug Discovery and Development: F6P and its metabolic pathway are targets for drug development.[8] Understanding the solubility of its salt forms is crucial for screening and formulation studies.

This guide will delve into the theoretical underpinnings of fructose 6-(barium phosphate) solubility and provide robust, validated protocols for its quantitative measurement, empowering researchers to prepare accurate and effective experimental solutions.

The Theoretical Framework of Solubility

The Critical Influence of pH

Barium phosphate is generally considered sparingly soluble in water.[9] However, its solubility markedly increases in acidic conditions.[9][10] This phenomenon is directly attributable to the acid-base chemistry of phosphoric acid. The phosphate ion (PO₄³⁻) can exist in four different protonation states in an aqueous solution, and the predominant species is dictated by the pH of the solution. The equilibria are as follows:

H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ (pKa₁ ≈ 2.16) H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ (pKa₂ ≈ 7.21) HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ (pKa₃ ≈ 12.32)

In a saturated solution of fructose 6-(barium phosphate), the dissolution equilibrium can be represented as:

Ba(F6P) (s) ⇌ Ba²⁺ (aq) + F6P²⁻ (aq)

According to Le Chatelier's principle, if the concentration of the fructose 6-phosphate anion (F6P²⁻, which behaves similarly to HPO₄²⁻ in this context) is reduced, the equilibrium will shift to the right, favoring the dissolution of the solid salt.

  • In Acidic Solutions (pH < 7): The addition of acid (H⁺) will protonate the phosphate group of F6P, converting F6P²⁻ to its more soluble conjugate acid forms. This decrease in the concentration of the F6P²⁻ anion drives more of the solid barium salt to dissolve.[10]

  • In Neutral to Alkaline Solutions (pH > 7): As the pH increases, the deprotonated forms of the phosphate group will predominate. This increases the concentration of the precipitating anion, thus reducing the solubility of the barium salt.

G cluster_solution Aqueous Phase (Solution) Solid Fructose-6-(Barium Phosphate) (Insoluble) Ions Ba²⁺ + F6P²⁻ Solid->Ions Dissolution Ions->Solid Precipitation Protonated H-F6P⁻ Ions->Protonated Protonation (Low pH) Protonated->Ions Deprotonation (High pH)

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic precipitate when a solution already containing one of the ions from the precipitate is added.[11]

  • If an aqueous solution already contains a soluble barium salt (e.g., BaCl₂), the increased concentration of Ba²⁺ will shift the dissolution equilibrium of fructose 6-(barium phosphate) to the left, favoring the solid state and thus decreasing its solubility.

  • Similarly, the presence of another soluble phosphate-containing compound will increase the phosphate ion concentration, also leading to a reduction in the solubility of the barium salt.[11]

Influence of Temperature

For most ionic salts, the dissolution process is endothermic, meaning that solubility increases with temperature. While specific thermodynamic data for fructose 6-(barium phosphate) is not available, it is reasonable to assume a similar trend. For precise work, it is advisable to determine solubility at the specific temperature of the intended experiment.

Experimental Determination of Aqueous Solubility

Given the lack of published quantitative solubility data, empirical determination is essential. The fundamental approach involves creating a saturated solution at a defined temperature, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant. Two robust methods are presented here.

Method 1: Gravimetric Determination of Solubility

This classic method is straightforward and suitable for determining solubility in pure water or simple buffer systems where the mass of other solutes is known and constant.

3.1.1. Experimental Protocol

  • Preparation: To a series of flasks, add a precisely known volume of the desired aqueous solvent (e.g., 25.0 mL of deionized water).

  • Addition of Solute: Add an excess amount of fructose 6-(barium phosphate) to each flask. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.

  • Equilibration: Seal the flasks and place them in a constant-temperature water bath shaker. Agitate the suspensions for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Remove the flasks from the shaker and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by vacuum filtration using a pre-weighed, dry filter paper of a fine pore size (e.g., 0.22 µm). It is critical to transfer all the undissolved solid to the filter paper.

  • Drying: Carefully wash the collected solid on the filter paper with a small amount of a volatile solvent in which the solute is insoluble (e.g., ice-cold ethanol) to remove any remaining dissolved solute. Dry the filter paper with the insoluble residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant mass is achieved.

  • Calculation:

    • Initial mass of fructose 6-(barium phosphate) added.

    • Mass of the dried, undissolved residue.

    • The mass of the dissolved solute is the initial mass minus the mass of the residue.

    • Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent (L)).

G A 1. Add excess F6P-Ba to known volume of solvent B 2. Equilibrate at constant temperature (e.g., 24h with stirring) A->B C 3. Separate solid by filtration (pre-weighed filter paper) B->C D 4. Dry undissolved solid to constant mass C->D E 5. Calculate dissolved mass (Initial Mass - Final Mass) D->E F Solubility (g/L) E->F

Method 2: Solubility Determination via F6P Quantification

This method is more sensitive and versatile, especially for complex buffer systems. It involves quantifying the concentration of the fructose-6-phosphate moiety in the saturated supernatant using analytical techniques.

3.2.1. Experimental Protocol

  • Preparation of Saturated Solution: Follow steps 1-3 from the gravimetric protocol to prepare a saturated solution and achieve equilibrium.

  • Sample Collection and Preparation:

    • Carefully separate the supernatant from the undissolved solid. Centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful pipetting of the supernatant is an effective method. Alternatively, filter the suspension through a syringe filter (0.22 µm).

    • The clear supernatant is the saturated solution. It may need to be diluted accurately with the solvent before analysis to fall within the linear range of the chosen quantification method.

3.2.2. Quantification of Fructose-6-Phosphate

Several methods are available for the precise quantification of F6P.[12]

  • Enzymatic Assay (Recommended for High Specificity):

    • Principle: Commercial kits are available that use a coupled enzyme reaction.[1] F6P is first isomerized to glucose-6-phosphate (G6P). G6P is then oxidized by G6P-dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to the F6P concentration.[7]

    • Procedure:

      • Prepare a standard curve using a known concentration of a soluble F6P standard (e.g., the sodium salt).

      • Follow the manufacturer's protocol for the assay kit, adding a small, precise volume of the diluted supernatant to the reaction mixture.

      • Measure the absorbance at 340 nm using a spectrophotometer.

      • Calculate the concentration of F6P in the supernatant by comparing its absorbance to the standard curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS offers high sensitivity and selectivity, allowing for the direct measurement of the F6P anion.[8][12]

    • General Procedure:

      • Separate the F6P from other components in the sample using a suitable liquid chromatography column (e.g., an anion-exchange or HILIC column).[8][13]

      • Detect and quantify the F6P using a mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the F6P anion (m/z = 259).[8]

      • Quantify by comparing the peak area to that of a standard curve prepared with a known F6P standard.

3.2.3. Calculation of Solubility

  • From the analytical method, determine the molar concentration (mol/L) of F6P in the saturated supernatant.

  • Convert this molar concentration to g/L by multiplying by the molar mass of fructose 6-(barium phosphate) (395.48 g/mol ).

Data Presentation and Interpretation

For a thorough understanding, solubility should be determined across a range of conditions, such as varying pH and temperature.

Tabulating Solubility Data

Organizing the results in a clear table is the first step in analysis.

Table 1: Solubility of Fructose 6-(Barium Phosphate) as a Function of pH at 25°C

pH F6P Concentration (mol/L) Solubility (g/L)
4.0
5.0
6.0
7.0

| 8.0 | | |

Table 2: Solubility of Fructose 6-(Barium Phosphate) in Deionized Water as a Function of Temperature

Temperature (°C) F6P Concentration (mol/L) Solubility (g/L)
15
25

| 37 | | |

Interpreting the Results

The empirically determined data should align with the theoretical principles outlined in Section 2. A plot of solubility versus pH is expected to show a significant increase in solubility as the pH decreases from neutral to acidic. This data provides the practical, quantitative information needed to prepare solutions of desired concentrations under specific experimental conditions.

Conclusion

While fructose 6-(barium phosphate) is a valuable and stable form of a key metabolic intermediate, its aqueous solubility is not a simple, fixed value. It is a dynamic property, highly dependent on the pH, temperature, and ionic composition of the solvent. The insolubility of the barium phosphate backbone in neutral and alkaline conditions necessitates careful consideration and often requires the use of acidic solutions for complete dissolution. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently and accurately determine the solubility of fructose 6-(barium phosphate) for their specific applications, ensuring the precision and reliability of their scientific investigations.

References

  • Extramarks. Barium Phosphate Formula: Properties, Chemical Structure and Uses.
  • Creative Proteomics.
  • Sigma-Aldrich. Fructose-6-Phosphate Assay Kit | MAK020-1KT | SIGMA-ALDRICH | SLS.
  • Homework.Study.com. Compare the solubility of barium phosphate in each of the following aqueous solutions: 0.10 M...
  • Chemistry Stack Exchange.
  • PubMed.
  • Sigma-Aldrich. Fructose-6-Phosphate Assay Kit (MAK020) - Technical Bulletin.
  • Quora. Why is Ba3(PO4)
  • SIELC Technologies.
  • ChemicalBook.
  • ResearchGate.
  • ADMET & DMPK.
  • Wikipedia. Fructose.
  • NextSDS. Fructose 6-(barium phosphate)
  • 6-磷酸果糖钡盐| 6035-54-7.
  • Taylor & Francis Online.
  • Echemi. D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
  • ResearchGate.
  • GovInfo. Solubilities of phosphates and other sparingly soluble compounds: progress report.
  • PubMed. Solubility of fructose in water-ethanol and water-methanol mixtures by using H-bonding models.
  • Merck Millipore. Fructose (F2793).
  • UMIN.
  • Royal Academy.
  • CymitQuimica.
  • Wiley Online Library. Aqueous Conversion of Fructose Phosphate Precursor Nanoparticles into Emissive C‐Dot Composite Nanoparticles.
  • Homework.Study.com. What is the molar solubility of barium phosphate? The Ksp of Ba3(PO4)2 is 3.40 x 10^-23.
  • Benchchem.
  • PubMed.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fructose 6-(Barium Phosphate)

Abstract: This technical guide provides a comprehensive analysis of the potential in vitro mechanism of action of Fructose 6-(Barium Phosphate). As this specific salt is not extensively characterized in existing literatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the potential in vitro mechanism of action of Fructose 6-(Barium Phosphate). As this specific salt is not extensively characterized in existing literature, this document synthesizes foundational biochemical principles with empirical data on its constituent components: fructose-6-phosphate (F6P) and barium (Ba²⁺). The guide hypothesizes that the primary mechanism of action will involve the modulation of key glycolytic enzymes by barium ions, particularly at the catalytic and allosteric sites normally occupied by essential divalent cations like magnesium (Mg²⁺). We present detailed theoretical frameworks, potential molecular interactions, and robust, step-by-step experimental protocols for researchers to validate these hypotheses in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the biochemical impact of this compound.

Introduction

Fructose 6-phosphate (F6P) is a pivotal metabolic intermediate situated at a critical junction of central carbon metabolism. As the product of glucose-6-phosphate isomerization, F6P is a substrate for both glycolysis and the pentose phosphate pathway, making its metabolic fate a key determinant of cellular energy production and biosynthetic capacity.[1][2][3] The enzymes that metabolize F6P are exquisitely regulated, often requiring divalent metal cations as essential cofactors for their catalytic activity.

The introduction of barium (Ba²⁺), an alkaline earth metal, in the form of Fructose 6-(Barium Phosphate) presents a compelling scenario for metabolic modulation. While barium sulfate is known for its insolubility and use as a medical imaging contrast agent, soluble barium ions are biologically active.[4] Ba²⁺ is known to interfere with biological processes that depend on other divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), most notably by blocking certain potassium channels and modulating enzyme activity.[5][6][7]

This guide will deconstruct the probable mechanism of action by focusing on the most likely point of interaction: the enzymatic conversion of F6P. We will specifically explore the potential for Ba²⁺ to act as a competitive inhibitor or modulator of Phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][8]

Part 1: The Biochemical Role of Fructose 6-Phosphate

F6P is a central node in sugar metabolism.[3][9] Its primary metabolic fates are:

  • Glycolysis: Phosphorylation by Phosphofructokinase-1 (PFK-1) to form fructose-1,6-bisphosphate (F1,6BP). This is the committed step of glycolysis, feeding carbon skeletons into the energy-producing phase of the pathway.[2][10]

  • Pentose Phosphate Pathway (PPP): When shunted from glycolysis, F6P can be used to generate NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[9]

  • Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, F6P is formed from F1,6BP and subsequently isomerized to glucose-6-phosphate.[2]

The flux of F6P through these pathways is tightly controlled by enzymes that are sensitive to the cell's energy status. PFK-1, in particular, is a highly allosteric enzyme, making it a prime target for metabolic regulation.[10][11]

Part 2: The Role of Divalent Cations in Enzyme Catalysis

Many enzymes, especially kinases that transfer phosphate groups from ATP, require a divalent metal ion for catalysis.[12][13][14] Magnesium (Mg²⁺) is the most common cofactor in this class. Its roles include:

  • Substrate Coordination: Mg²⁺ forms a complex with ATP (Mg-ATP), which is the true substrate for most kinases. This complex helps to orient the phosphate groups for nucleophilic attack and neutralizes their negative charge, making the gamma-phosphate more electrophilic.[8][14]

  • Enzyme Activation: A second metal ion may be required to bind directly to the enzyme, inducing a conformational change that optimizes the active site for catalysis.[15][16]

The substitution of the physiological Mg²⁺ with other divalent cations can have profound effects, ranging from modest changes in reaction rates to complete inhibition.[13] Barium, with its larger ionic radius and different coordination geometry compared to magnesium, is a strong candidate for an enzymatic inhibitor.

Part 3: Hypothesized Mechanism of Action of Barium on PFK-1

The central hypothesis is that the barium ion from Fructose 6-(Barium Phosphate) will act as an inhibitor of PFK-1. PFK-1's dependence on Mg²⁺ for its function presents a clear vulnerability.[17][18]

Potential Inhibitory Mechanisms:

  • Competition with Mg²⁺ at the ATP-Binding Site: Barium may compete with magnesium for binding to ATP. A Ba-ATP complex, if formed, may not be a viable substrate for PFK-1 or may bind with a much lower affinity, thus acting as a competitive inhibitor with respect to Mg-ATP.

  • Competition at the Allosteric Metal Binding Site: If PFK-1 requires a second metal ion for activation, Ba²⁺ could compete with Mg²⁺ for this site. Binding of Ba²⁺ could lock the enzyme in an inactive conformation, preventing the catalytic cycle.

  • Direct Inhibition: Barium ions may bind to other sites on the enzyme, inducing conformational changes that reduce its catalytic efficiency through non-competitive or uncompetitive inhibition.

A study on PFK from the parasite Setaria cervi demonstrated that while Mg²⁺ was required for maximal activity, other divalent cations, including Ba²⁺, could substitute for it, but with significantly reduced efficacy.[18] In that study, at a concentration of 3.3 mM, Ba²⁺ only supported 5% of the activity observed with Mg²⁺, indicating a strong inhibitory or poorly activating effect.[18]

Visualizing the Potential Interaction

The following diagram illustrates the hypothesized competitive inhibition mechanism where Ba²⁺ interferes with the necessary Mg-ATP complex formation.

PFK1_Inhibition cluster_activation Normal Catalytic Cycle cluster_inhibition Hypothesized Barium Inhibition cluster_cofactor Cofactor Binding PFK1_inactive PFK-1 (Inactive) PFK1_active PFK-1 (Active) PFK1_inactive->PFK1_active Binding & Activation Products F-1,6-BP + ADP PFK1_active->Products Catalysis F6P Fructose-6-P F6P->PFK1_inactive MgATP Mg-ATP (Substrate) MgATP->PFK1_inactive Ba Ba²⁺ BaATP Ba-ATP (Poor Substrate/ Inhibitor) Ba->BaATP Mg Mg²⁺ Mg->MgATP ATP ATP ATP->MgATP ATP->BaATP BaATP->PFK1_inactive Competitive Binding

Caption: Hypothesized competitive inhibition of PFK-1 by Barium.

Part 4: In Vitro Experimental Protocols for Validation

To empirically determine the mechanism of action, a series of in vitro enzyme kinetic assays are required. The following protocols provide a framework for this investigation.

Protocol 4.1: Spectrophotometric Assay for PFK-1 Activity

This is a classic coupled enzyme assay that measures the activity of PFK-1 by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[17]

Objective: To measure the rate of the PFK-1 reaction under various concentrations of F6P, Mg-ATP, and Ba²⁺.

Materials:

  • Purified PFK-1 enzyme (e.g., from rabbit muscle)[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl

  • Substrates: Fructose-6-Phosphate (F6P), Adenosine Triphosphate (ATP)

  • Coupling Enzymes: Aldolase, Triosephosphate Isomerase, Glycerol-3-Phosphate Dehydrogenase

  • Cofactors: NADH, MgCl₂, BaCl₂

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the Assay Buffer, prepare a reaction mixture containing 0.15 mM NADH, 0.675 U/ml aldolase, 5 U/ml triosephosphate isomerase, and 2 U/ml glycerol phosphate dehydrogenase.[17]

  • Set up Reaction Wells:

    • Control Wells: Add 100 µL of the reagent mix to wells. Add F6P to a final concentration of 1 mM. Add ATP and MgCl₂ (e.g., 1 mM ATP, 5 mM MgCl₂).

    • Barium Test Wells: Prepare a series of wells with the same components as the control, but also include varying concentrations of BaCl₂ (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

    • Background Wells: Prepare parallel wells for each condition but omit the PFK-1 enzyme to control for any background NADH oxidation.

  • Equilibrate: Incubate the plate at 25°C for 10 minutes to allow the temperature to stabilize.[17]

  • Initiate Reaction: Add a fixed amount of PFK-1 enzyme to all wells (except background) to start the reaction.

  • Measure Kinetics: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (rate of NADH oxidation).

Experimental Validation Workflow

The following diagram outlines the logical flow for a comprehensive investigation.

Validation_Workflow start Start: Hypothesize Ba²⁺ inhibits PFK-1 protocol1 Protocol 4.1: PFK-1 Kinetic Assay start->protocol1 vary_ba Vary [Ba²⁺] at fixed [Substrate] protocol1->vary_ba vary_f6p Vary [F6P] at fixed [Ba²⁺] protocol1->vary_f6p vary_mgatp Vary [Mg-ATP] at fixed [Ba²⁺] protocol1->vary_mgatp ic50 Calculate IC₅₀ for Barium vary_ba->ic50 lineweaver Generate Lineweaver-Burk Plots vary_f6p->lineweaver vary_mgatp->lineweaver mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) ic50->mechanism lineweaver->mechanism conclusion Conclusion: Elucidate Mechanism of Action mechanism->conclusion

Caption: Workflow for the experimental validation of the proposed mechanism.

Part 5: Data Interpretation and Expected Outcomes

The data from the kinetic assays will reveal the nature of the interaction between barium and PFK-1.

  • IC₅₀ Determination: By plotting the enzyme activity against the concentration of Ba²⁺, the half-maximal inhibitory concentration (IC₅₀) can be determined. This value provides a quantitative measure of the compound's potency.

  • Lineweaver-Burk Analysis: By measuring reaction rates at varying substrate concentrations (both F6P and Mg-ATP) in the presence and absence of barium, double reciprocal plots (Lineweaver-Burk) can be generated. The pattern of line intersections will reveal the mechanism of inhibition:

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases). This would support the hypothesis that Ba²⁺ competes with Mg²⁺.

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

Table of Expected Outcomes
Experimental ResultMechanistic Interpretation
Increased apparent Kₘ for Mg-ATP Ba²⁺ is likely a competitive inhibitor , interfering with the binding of the Mg-ATP substrate complex.
Decreased Vₘₐₓ with no change in Kₘ Ba²⁺ is likely a non-competitive inhibitor , binding to an allosteric site and reducing catalytic efficiency without affecting substrate binding.
IC₅₀ in the low millimolar range Consistent with previous findings for Ba²⁺ effects on enzymes and channels, suggesting a physiologically relevant interaction.[18][19]
No significant change in enzyme activity The barium salt is inert with respect to PFK-1 activity under the tested conditions.

Conclusion

While Fructose 6-(Barium Phosphate) is not a well-documented compound, a robust mechanistic hypothesis can be formulated based on established biochemical principles. The most probable in vitro mechanism of action involves the inhibition of key glycolytic enzymes, particularly PFK-1, through the interference of the barium cation with essential Mg²⁺-dependent processes. The barium ion likely acts as a competitive inhibitor of the Mg-ATP substrate complex. The experimental protocols and data interpretation frameworks provided in this guide offer a clear path for researchers to rigorously test this hypothesis and elucidate the precise biochemical impact of this compound. This foundational work is critical for any further development or consideration of its use in a biological context.

References

  • Fructose 6-phosph
  • Fructose-6-phosphate: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism. (n.d.). MINAMS.
  • fructose 6-phosphate metabolic process. (n.d.).
  • Capillary Electrophoresis-Based Assay of Phosphofructokinase-1. (n.d.). PMC - NIH.
  • Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases. (n.d.). PMC - NIH.
  • Fructose Metabolism. (2025, December 2). The Medical Biochemistry Page.
  • Why do divalent metal ions either promote or inhibit enzymatic reactions?
  • Dual divalent cation requirement for activation of pyruvate kinase; essential roles of both enzyme- and nucleotide-bound metal ions. (n.d.). PubMed.
  • Requirement for an Additional Divalent Metal Cation To Activate Protein Tyrosine Kinases. (n.d.).
  • Role of monovalent and divalent metal cations in human ribokinase catalysis and regulation. (2015, March 8). Repositorio Académico - Universidad de Chile.
  • The effect of barium and strontium on activity of glucoamylase QsGH97a from Qipengyuania seohaensis SW-135. (n.d.). PMC - NIH.
  • Phosphofructokinase (PFK) Activity Colorimetric Assay Kit. (n.d.). BioVision.
  • The glycolytic enzyme phosphofructokinase-1 assembles into filaments. (2017, June 23). Journal of Cell Biology.
  • Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite. (n.d.). PMC - NIH.
  • Effects of barium on the pathways of anaerobic digestion. (2019, February 15). PubMed.
  • Mechanism of action of barium ion on r
  • Phosphofructokinase Activity Assay Kit (6-PFK, Colorimetric) (AB155898). (n.d.). Abcam.
  • Use of substrate-coated barium sulfate tablets in the evaluation of digestive enzyme deficiency. (n.d.). PubMed.
  • What is the mechanism of Barium Sulfate? (2024, July 17).
  • Barium sensitivity. (A) Percentage inhibition of steady-state Kir... (n.d.).
  • Inhibition of Glycolytic Enzymes Mediated by Pharmacologically Activ
  • Phosphofructokinase-1 - Wikipedia. (n.d.). Wikipedia.
  • Barium-induced inhibition of K+ transport mechanisms in cortical astrocytes--its possible contribution to the large Ba2+-evoked extracellular K+ signal in brain. (1984, November). Neuroscience.
  • Strength in numbers: Phosphofructokinase polymerization prevails in the liver. (n.d.). PMC - NIH.
  • Phosphofructokinase 1 – Knowledge and References. (n.d.). Taylor & Francis.
  • Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia. (2013, February 7). PLOS One.
  • Barium inhibition of the collapse of the Shaker K(+) conductance in zero K(+). (n.d.). PMC - NIH.
  • Hydrolytic enzyme activity enhanced by Barium supplementation. (2026, January 16).

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Foundational

Crystallographic and Physicochemical Profiling of Fructose 6-(Barium Phosphate): A Technical Guide for Isolation and Characterization

Introduction: The Strategic Value of Barium Precipitation In the realm of metabolic engineering and drug development, isolating highly polar, water-soluble sugar phosphates from complex enzymatic or chemical reaction mix...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Barium Precipitation

In the realm of metabolic engineering and drug development, isolating highly polar, water-soluble sugar phosphates from complex enzymatic or chemical reaction mixtures presents a significant thermodynamic challenge. Fructose 6-phosphate (F6P) is a critical intermediate in both glycolysis and the pentose phosphate pathway[1]. While modern anion-exchange chromatography is widely used, the classical technique of isolating F6P as a barium salt remains one of the most robust, field-proven methods for achieving high analytical purity and long-term structural stability[2].

As a Senior Application Scientist, I frequently rely on barium precipitation because it exploits the unique coordination chemistry of the divalent barium cation (Ba²⁺). Ba²⁺ effectively coordinates with the deprotonated phosphate moiety and adjacent furanose ring hydroxyls of F6P. This neutralizes the polyanionic charge and drastically reduces the molecule's solubility in aqueous-alcoholic mixtures, allowing for selective crystallization away from unreacted sugars, monovalent salts, and nucleotides.

Physical and Chemical Properties

The barium salt of D-fructose 6-phosphate typically presents as a white amorphous powder or a microcrystalline solid[3]. Understanding its physical properties is essential for optimizing storage, downstream enzymatic assays, and structural characterization.

Table 1: Physicochemical Profile of Fructose 6-(Barium Phosphate) Crystals
PropertyValue / Description
IUPAC Name Barium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate
CAS Registry Number 6035-54-7
Molecular Formula C₆H₁₁BaO₉P (Anhydrous basis)
Molecular Weight ~395.45 g/mol
Physical State Amorphous powder to microcrystalline solid
Color White to off-white
Aqueous Solubility Sparingly soluble in cold water; soluble in dilute HCl or HNO₃
Organic Solubility Insoluble in ethanol, methanol, and acetone
Storage Temperature -20°C (Desiccated to prevent spontaneous hydrolysis)

Experimental Workflow: Synthesis and Crystallization Protocol

To ensure absolute trustworthiness in your analytical pipeline, every isolation protocol must be a self-validating system. The following step-by-step methodology details the precipitation of F6P barium salt, emphasizing the causality behind each experimental choice.

Step 1: Inorganic Phosphate (Pi) Scavenging

Action: To the aqueous F6P reaction mixture (pH ~7.0), add a stoichiometric amount of 1M Barium Acetate (Ba(OAc)₂). Centrifuge at 10,000 x g for 15 minutes and recover the supernatant. Causality: Inorganic phosphate (Pi) is a common byproduct of enzymatic synthesis. Barium phosphate (Ba₃(PO₄)₂) is highly insoluble even in pure water and will precipitate immediately. If Pi is not removed before adding organic solvents, it will co-precipitate with F6P, contaminating the final crystal lattice.

Step 2: Protocol Self-Validation (Micro-colorimetric Assay)

Action: Perform a micro-colorimetric molybdate assay on a 10 µL aliquot of the supernatant[4]. Causality: This step validates the complete removal of Pi. The absence of a blue color complex upon the addition of ferrous sulfate-molybdate reagent confirms that the system is free of inorganic phosphate, ensuring the downstream precipitate will be purely F6P-Ba.

Step 3: Alkalinization and Complexation

Action: Adjust the pH of the validated supernatant to 8.5 – 9.0 using 1M NaOH. Causality: Sugar phosphates possess a secondary pKa around 6.2. Raising the pH ensures the phosphate group is fully in its dianionic form (R-PO₄²⁻). This is an absolute requirement for forming a neutral, thermodynamically stable 1:1 complex with the Ba²⁺ cation.

Step 4: Solvent-Induced Crystallization

Action: Slowly add 2 to 3 volumes of ice-cold absolute ethanol under continuous magnetic stirring. Incubate at 4°C for 2 hours. Causality: Ethanol drastically lowers the dielectric constant of the solvent. This reduces the hydration shell around the Ba-F6P complex, forcing ionic interactions to dominate. The sudden drop in solubility drives rapid nucleation and the formation of microcrystals.

Step 5: Harvesting and Drying

Action: Centrifuge the suspension to pellet the crystals. Wash the pellet sequentially with 80% ethanol, then 100% ethanol. Dry in vacuo over phosphorus pentoxide. Causality: Sequential washing removes residual water and unreacted monosaccharides. Vacuum drying prevents moisture-induced degradation, yielding a stable powder suitable for long-term storage.

Workflow and Pathway Visualizations

G N1 Enzymatic Synthesis of F6P N2 Pi Removal via Ba3(PO4)2 Precipitation N1->N2 Add Ba(OAc)2 at pH 7 N3 Alkalinization (pH 8.5 - 9.0) N2->N3 Supernatant recovery N4 Ethanol Addition (Dielectric Drop) N3->N4 Deprotonation N5 Centrifugation & Ethanol Wash N4->N5 Crystallization N6 F6P Barium Crystals N5->N6 Vacuum dry

Fig 1. Step-by-step workflow for the precipitation of fructose 6-phosphate barium salt.

Pathway G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate (Aqueous) G6P->F6P Isomerase BaF6P F6P Barium Salt (Stable Crystal) F6P->BaF6P Ba2+ / EtOH Dowex Cation Exchange (Dowex H+) BaF6P->Dowex Acidification NaF6P F6P Sodium Salt (Assay Ready) Dowex->NaF6P NaOH Neutralization

Fig 2. Isolation of F6P from metabolic pathways via barium precipitation and conversion.

Downstream Applications: Cation Exchange Conversion

While the barium salt is exceptionally stable for archival storage, Ba²⁺ is highly inhibitory to most kinases and isomerases used in downstream biochemical assays. Therefore, before utilizing the F6P, the barium must be exchanged for a biologically compatible cation (e.g., Sodium or Potassium).

To achieve this, the F6P-Ba crystals are suspended in water and treated with a strong acid cation exchange resin, such as Dowex-50W (H⁺ form)[2]. The resin quantitatively binds the Ba²⁺ ions, releasing free fructose 6-phosphoric acid into the solution. The acidic solution is immediately neutralized to pH 7.0 using NaOH or KOH, yielding an assay-ready sodium or potassium salt. This gentle, room-temperature exchange prevents the acid-catalyzed hydrolysis of the labile phosphoester bond, preserving the integrity of the sugar phosphate.

References

  • Title: Synthetic Utility of Yeast Hexokinase. Substrate Specificity, Cofactor Regeneration, and Product Isolation Source: acs.org (The Journal of Organic Chemistry) URL: [Link]

  • Title: A micro colorimetric method for determination of inorganic phosphate Source: researchgate.net URL: [Link]

  • Title: THE MECHANISM OF PENTOSE PHOSPHATE CONVERSION TO HEXOSE MONOPHOSPHATE Source: semanticscholar.org URL: [Link]

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Protocols & Analytical Methods

Method

Application and Protocol for the Conversion of Fructose 6-(Barium Phosphate) to its Sodium Salt for Enhanced Utility in Biochemical Assays

Introduction: The Critical Role of Cation Exchange in Glycolytic Studies Fructose 6-phosphate (F6P) is a pivotal intermediate in the glycolysis pathway, serving as the substrate for the rate-limiting enzyme phosphofructo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Cation Exchange in Glycolytic Studies

Fructose 6-phosphate (F6P) is a pivotal intermediate in the glycolysis pathway, serving as the substrate for the rate-limiting enzyme phosphofructokinase-1 (PFK-1).[1][2][3] The study of glycolytic enzymes and their kinetics is fundamental to understanding cellular metabolism in both normal and disease states, making high-purity substrates essential for reliable and reproducible experimental outcomes. Commercially, F6P is often supplied as a barium salt due to its stability and ease of precipitation during synthesis. However, the presence of barium ions can be problematic for many downstream enzymatic applications. Barium ions are known to interfere with enzyme activity, potentially through non-specific binding or by altering the ionic environment of the assay.[4] Specifically, for enzymes like PFK-1, the presence of divalent cations other than magnesium (a required cofactor) can lead to inaccurate kinetic measurements. Furthermore, the sodium salt of F6P exhibits significantly higher solubility in aqueous buffers commonly used for enzymatic assays compared to its barium counterpart.[5] Therefore, the conversion of the barium salt of F6P to the more biochemically compatible sodium salt is a critical, yet often overlooked, preparatory step for researchers in metabolism and drug discovery.

This application note provides two robust and validated protocols for the conversion of fructose 6-(barium phosphate) to its highly soluble and biochemically inert sodium salt. The first method relies on the principle of precipitation, leveraging the extremely low solubility of barium sulfate. The second, more rigorous method employs cation-exchange chromatography for a complete and quantifiable removal of barium ions. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind each step, and troubleshooting guidance to ensure successful implementation in your laboratory.

Method 1: Conversion via Stoichiometric Precipitation with Sodium Sulfate

This method is a rapid and straightforward approach suitable for applications where trace amounts of residual barium or sulfate ions are not a major concern. The underlying principle is the reaction of the soluble fructose 6-(barium phosphate) with sodium sulfate to form the highly insoluble barium sulfate, which can then be removed by centrifugation.

Causality of Experimental Choices:

  • Stoichiometric Addition of Sodium Sulfate: A precise 1:1 molar ratio of sodium sulfate to barium phosphate is calculated to ensure complete precipitation of barium ions as barium sulfate (BaSO₄) without introducing a significant excess of sulfate ions into the final solution. The extremely low solubility product constant (Ksp) of BaSO₄ (approximately 1.08 x 10⁻¹⁰ at 25°C) drives the reaction to completion.[1][6]

  • Incubation and Centrifugation: A brief incubation period allows for the complete formation and precipitation of the barium sulfate crystals. High-speed centrifugation is then used to pellet the dense barium sulfate precipitate, allowing for the separation of the supernatant containing the desired fructose 6-phosphate sodium salt.

Experimental Protocol: Precipitation Method

Materials:

  • Fructose 6-(barium phosphate) (CAS 6035-54-7)[7]

  • Sodium sulfate (Na₂SO₄), anhydrous, analytical grade

  • Deionized water (ddH₂O), high purity

  • 0.22 µm syringe filter

  • Microcentrifuge tubes

  • Benchtop microcentrifuge

Procedure:

  • Dissolution of Fructose 6-(Barium Phosphate):

    • Accurately weigh a desired amount of fructose 6-(barium phosphate).

    • Dissolve the powder in a minimal volume of deionized water. The barium salt of F6P has limited solubility, so gentle warming (to no more than 30°C) and vortexing may be necessary. A slightly turbid solution may be observed.

  • Preparation of Sodium Sulfate Solution:

    • Calculate the molar equivalent of sodium sulfate required to react with the starting amount of fructose 6-(barium phosphate). The molecular weight of fructose 6-(barium phosphate) is approximately 395.4 g/mol .

    • Prepare a stock solution of sodium sulfate (e.g., 1 M) in deionized water.

  • Precipitation of Barium Sulfate:

    • Slowly add the calculated volume of the sodium sulfate stock solution to the fructose 6-(barium phosphate) solution while vortexing.

    • A white precipitate of barium sulfate will form immediately.[8]

    • Incubate the mixture at room temperature for 30 minutes to ensure complete precipitation.

  • Removal of Barium Sulfate:

    • Centrifuge the suspension at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the fructose 6-phosphate sodium salt.

    • For complete removal of any remaining fine precipitate, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification and Storage:

    • Determine the concentration of the resulting fructose 6-phosphate solution using a suitable enzymatic assay (e.g., a coupled assay with phosphoglucose isomerase and glucose-6-phosphate dehydrogenase).[3][9]

    • Store the fructose 6-phosphate sodium salt solution at -20°C or -80°C for long-term stability.

Data Summary: Reagent Calculations

ParameterValue
Molecular Weight of Fructose 6-(Barium Phosphate)~395.4 g/mol
Molecular Weight of Sodium Sulfate~142.04 g/mol
Molar Ratio (Barium Phosphate : Sodium Sulfate)1:1

Troubleshooting:

IssuePossible CauseSolution
Incomplete precipitationInaccurate weighing or calculation of reagents.Re-calculate and ensure accurate addition of sodium sulfate. A slight excess (1.05 equivalents) can be used if downstream applications are not sensitive to sulfate ions.
Low yield of F6PCo-precipitation with barium sulfate.Ensure slow addition of sodium sulfate with constant mixing. Wash the pellet with a small volume of cold deionized water and re-centrifuge, then combine the supernatants.

Method 2: Conversion via Cation-Exchange Chromatography

This method is the gold standard for preparing highly pure fructose 6-phosphate sodium salt, completely free of barium ions. The principle involves passing the fructose 6-(barium phosphate) solution through a strong cation exchange resin in the sodium form. The barium ions (Ba²⁺) have a higher affinity for the resin than sodium ions (Na⁺) and are thus retained, while the fructose 6-phosphate anion and sodium counter-ions elute.

Causality of Experimental Choices:

  • Dowex 50W-X8 Resin: This is a strongly acidic cation exchange resin with a high capacity for divalent cations like barium.[10][11] The 8% cross-linkage provides good mechanical stability and allows for efficient separation.

  • Resin Preparation (Conversion to Na⁺ form): The resin is first treated with a strong acid (HCl) to ensure all exchange sites are protonated (H⁺ form), then with a concentrated sodium chloride (NaCl) solution to replace the protons with sodium ions. This ensures that only sodium ions are exchanged for the barium ions in the sample.

  • Elution and Monitoring: The fructose 6-phosphate, being an anion, does not interact with the cation exchange resin and elutes in the void volume. The pH of the eluate is monitored to ensure that all the sample has passed through the column and that the column is adequately washed.

Experimental Protocol: Cation-Exchange Chromatography

Materials:

  • Fructose 6-(barium phosphate) (CAS 6035-54-7)[7]

  • Dowex 50W-X8 cation exchange resin, 100-200 mesh, sodium form (or hydrogen form to be converted)

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (NaCl), 2 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Deionized water (ddH₂O), high purity

  • Chromatography column (e.g., a Bio-Rad Econo-Column)

  • pH meter or pH indicator strips

Procedure:

Part A: Resin Preparation (if starting with H⁺ form)

  • Resin Swelling: Suspend the required amount of Dowex 50W-X8 resin in deionized water and allow it to swell for at least 30 minutes.

  • Acid Wash: Wash the resin with 3 bed volumes of 1 M HCl to convert it to the H⁺ form.

  • Water Wash: Wash the resin with deionized water until the pH of the effluent is neutral.

  • Conversion to Na⁺ Form: Wash the resin with 5 bed volumes of 2 M NaCl. This will displace the H⁺ ions with Na⁺ ions.

  • Final Water Wash: Wash the resin with deionized water until the effluent is free of chloride ions (can be tested by adding a drop of silver nitrate solution to the effluent; the absence of a white precipitate indicates the absence of chloride).

Part B: Sample Conversion

  • Column Packing: Pack the prepared resin into a chromatography column. Equilibrate the column by passing 2-3 bed volumes of deionized water through it.

  • Sample Loading: Dissolve the fructose 6-(barium phosphate) in a minimal volume of deionized water. Apply the solution to the top of the resin bed.

  • Elution: Allow the sample to enter the resin bed. Begin eluting with deionized water, collecting the eluate in fractions.

  • Monitoring: Monitor the pH of the fractions. The fructose 6-phosphate will elute in the initial fractions. Continue collecting until the pH of the eluate returns to that of the deionized water.

  • Pooling and Concentration: Pool the fractions containing the fructose 6-phosphate. The concentration of the product can be increased by lyophilization or rotary evaporation.

  • Quantification and Storage: Determine the concentration of the final fructose 6-phosphate sodium salt solution using an appropriate enzymatic assay.[3][9] Store the solution at -20°C or -80°C.

Visualization of Workflows

precipitation_workflow cluster_0 Precipitation Method Start Start Dissolve F6P-Ba Dissolve Fructose 6- (Barium Phosphate) in H₂O Start->Dissolve F6P-Ba Add Na2SO4 Add Stoichiometric Sodium Sulfate Dissolve F6P-Ba->Add Na2SO4 Precipitate BaSO4 Incubate to Precipitate Barium Sulfate Add Na2SO4->Precipitate BaSO4 Centrifuge Centrifuge to Pellet Barium Sulfate Precipitate BaSO4->Centrifuge Collect Supernatant Collect Supernatant (F6P-Na Solution) Centrifuge->Collect Supernatant Filter Filter Supernatant (0.22 µm) Collect Supernatant->Filter End End Filter->End ion_exchange_workflow cluster_1 Ion-Exchange Chromatography cluster_resin_prep Resin Preparation cluster_conversion Conversion Swell Resin Swell Dowex 50W-X8 in H₂O Acid Wash Wash with 1 M HCl (to H⁺ form) Swell Resin->Acid Wash Water Wash 1 Wash with H₂O (to neutral pH) Acid Wash->Water Wash 1 NaCl Wash Wash with 2 M NaCl (to Na⁺ form) Water Wash 1->NaCl Wash Water Wash 2 Wash with H₂O (Cl⁻ free) NaCl Wash->Water Wash 2 Pack Column Pack & Equilibrate Column Load Sample Load Dissolved F6P-Ba Sample Pack Column->Load Sample Elute Elute with H₂O Load Sample->Elute Collect Fractions Collect Eluted Fractions (F6P-Na) Elute->Collect Fractions Pool & Concentrate Pool & Concentrate Fractions Collect Fractions->Pool & Concentrate

Figure 2. Workflow for ion-exchange chromatography.

Comparative Analysis and Expert Recommendations

FeaturePrecipitation MethodIon-Exchange Chromatography
Purity Good, but may contain trace residual sulfate and barium ions.Excellent, essentially complete removal of barium ions.
Speed Fast (under 1 hour).Slower, requires resin preparation and column running (several hours).
Scalability Easily scalable for larger quantities.Scalable, but requires larger columns and more reagents.
Cost Lower cost, requires common lab reagents.Higher initial cost for the ion-exchange resin.
Recommended Use Routine assays where high precision is not paramount.High-precision kinetic studies, crystallography, and other sensitive applications.

For most routine enzymatic assays, the precipitation method offers a good balance of speed, simplicity, and purity. However, for applications requiring the highest degree of accuracy and the complete absence of interfering ions, such as detailed kinetic characterization of enzymes like PFK-1, the ion-exchange chromatography method is strongly recommended. The presence of sodium ions from the conversion has been shown to activate PFK-1, further highlighting the importance of using the sodium salt for such studies. [12]

Safety and Handling

  • Barium Compounds: Soluble barium compounds are toxic if ingested. [13]Handle fructose 6-(barium phosphate) with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases: Handle 1 M HCl and 2 M NaCl with care, wearing appropriate PPE.

  • Waste Disposal: Dispose of the barium sulfate precipitate and any barium-containing solutions according to your institution's hazardous waste disposal guidelines.

Conclusion

The conversion of fructose 6-(barium phosphate) to its sodium salt is a simple yet crucial step to ensure the accuracy and reliability of biochemical and enzymatic assays. By following the detailed protocols outlined in this application note, researchers can confidently prepare high-quality fructose 6-phosphate suitable for a wide range of applications, from routine enzyme activity screens to in-depth kinetic analyses. The choice between the precipitation and ion-exchange methods will depend on the specific requirements of the downstream application, with the latter providing the highest purity for the most sensitive experiments.

References

  • Wikipedia. (n.d.). Barium sulfate. Retrieved from [Link]

  • Roe, J. H., & Papadopoulos, N. M. (1954). The determination of fructose-6-phosphate and fructose-1,6-diphosphate. Journal of Biological Chemistry, 210(2), 703-707.
  • Russell, P. J. (2009). Effect of ammonium, sodium, and potassium ions on rabbit muscle phosphofructokinase-1 and adenylate kinase activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 973-977.
  • NextSDS. (n.d.). Fructose 6-(barium phosphate) — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 200-400 mesh, ion exchange resin (24 g). Retrieved from [Link]

  • Samyang Corp. (n.d.). Chromatography Ion Exchange Resin. Retrieved from [Link]

  • Tsai, C. S., & Chen, S. L. (1980). Effect of salts on the activity of carrot phosphofructokinase. Plant physiology, 66(5), 973–977.
  • Wikipedia. (n.d.). Solubility table. Retrieved from [Link]

  • He, B., et al. (2017). Sodium ions activated phosphofructokinase leading to enhanced D-lactic acid production by Sporolactobacillus inulinus using sodium hydroxide as a neutralizing agent. Applied Microbiology and Biotechnology, 101(9), 3677-3687.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Hagiwara, S., et al. (1991). Barium- or quinine-induced depolarization activates K+, Na+ and cationic conductances in frog proximal tubular cells. The Journal of physiology, 435, 449–469.
  • Graz University of Technology. (2020, June 1). Removal of Barium from Solution by Natural and Iron(III) Oxide‐Modified Allophane, Beidellite and Zeolite Adsorbents. Retrieved from [Link]

  • Bio-Rad. (n.d.). AG® 50W and AG MP-50 Cation Exchange Resins Instruction Manual. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2010). CRC Handbook of Chemistry and Physics, 91th Edition. CRC press.
  • Bio-Rad. (n.d.). Molecular Biology Grade AG® 50W-X8 Cation Exchange Resin Instruction Manual. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. Retrieved from [Link]

  • Airoldi, C., & Guerra, D. L. (2006). Layered Crystalline Barium Phosphate Organofunctionalized for Cation Removal.
  • Google Patents. (n.d.). CN102167383A - Method for preparing ordinary barium sulfate by using barium sulfide waste residue to co-produce soda sulfide and industrial salt.
  • MDPI. (2025, March 28). The Separation and Recovery of Barium from Barium Slag by Using Shaking Table Gravity Concentration Method. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Fructose. Retrieved from a general search for official monographs of Fructose.
  • Assay Genie. (n.d.). Fructose-6-Phosphate Fluorometric Assay Kit (#BN00913). Retrieved from [Link]

Sources

Application

using fructose 6-(barium phosphate) in phosphofructokinase assays

Application Note: Overcoming Heavy Metal Inhibition in Phosphofructokinase Assays Using Fructose 6-(Barium Phosphate) Executive Summary & Mechanistic Background Phosphofructokinase (PFK) is the primary pacemaker of glyco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Heavy Metal Inhibition in Phosphofructokinase Assays Using Fructose 6-(Barium Phosphate)

Executive Summary & Mechanistic Background

Phosphofructokinase (PFK) is the primary pacemaker of glycolysis, catalyzing the ATP-dependent phosphorylation of fructose 6-phosphate (F6P) to fructose 1,6-bisphosphate (F1,6BP). In structural and kinetic studies, researchers often encounter F6P supplied as a barium salt. Historically, sugar phosphates were isolated and crystallized as barium salts to ensure long-term thermodynamic stability and prevent spontaneous hydrolysis during storage [3].

However, introducing barium ( Ba2+ ) into a kinase assay presents a severe biochemical conflict. Directly utilizing the barium salt of F6P in a PFK assay will result in catastrophic assay failure for three distinct reasons:

  • Kinase Inhibition: PFK requires a Mg2+ -ATP complex for catalysis. Ba2+ acts as a heavy metal competitive inhibitor, displacing Mg2+ and halting phosphoryl transfer.

  • Optical Interference: The standard continuous PFK assay relies on coupling enzymes (Aldolase, TPI, G3PDH) which are routinely stored as ammonium sulfate suspensions. Ba2+ reacts instantly with SO42−​ to form barium sulfate ( BaSO4​ ), an insoluble white precipitate that clouds the cuvette and destroys the 340 nm spectrophotometric readout.

  • Substrate Specificity: PFK exhibits strict anomeric specificity for the β -D-fructofuranose-6-P tautomer[1]. Heavy metal chelators can alter the tautomeric equilibrium of the sugar in solution, further reducing apparent enzyme velocity.

To restore assay integrity, the barium must be quantitatively exchanged for a monovalent cation (typically sodium or potassium) via sulfate precipitation[2] prior to enzymatic evaluation.

Data Presentation: Salt Comparison & Assay Parameters

Table 1: Physicochemical Comparison of F6P Salt Forms

PropertyF6P Barium SaltF6P Sodium/Potassium Salt
Long-Term Stability Excellent (Years at 4°C)Moderate (Months at -20°C)
Solubility in Water Low to Moderate (pH dependent)Highly Soluble
Kinase Compatibility Inhibitory (Requires removal)Optimal
Coupling Enzyme Compatibility Incompatible (Forms BaSO4​ precipitate)Compatible

Table 2: Optimized PFK Coupled Assay Formulation (1 mL Final Volume)

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl (pH 8.0)100 mM50 mMBuffer capacity at optimal PFK pH
MgCl2​ 100 mM5 mMCofactor for ATP binding
ATP50 mM1 mMPhosphate donor
NADH10 mM0.15 mMOptical reporter (measured at 340 nm)
DTT100 mM1 mMMaintains reduced state of PFK sulfhydryls
Aldolase / TPI / G3PDHVariableExcess (e.g., 1 U each)Couples F1,6BP production to NADH oxidation
F6P (Barium-free)10 mM1-5 mMPrimary substrate

Workflow: Barium Removal & F6P Recovery

Workflow Step1 F6P-Barium Salt (Stable Storage) Step2 Add K2SO4 (Sulfate Precipitation) Step1->Step2 Step3 Centrifugation (Remove BaSO4 Pellet) Step2->Step3 Step4 Supernatant (F6P Potassium Salt) Step3->Step4 Step5 Enzymatic Validation Step4->Step5

Workflow for the quantitative removal of barium from F6P prior to downstream enzymatic assays.

Protocol 1: Quantitative Barium Removal via Sulfate Precipitation

Causality Check: We utilize Potassium Sulfate ( K2​SO4​ ) because potassium is a physiological activator of many kinases, whereas high concentrations of sodium can sometimes be slightly inhibitory. The reaction Ba2++SO42−​→BaSO4​↓ drives the equilibrium toward complete barium removal [2].

Step-by-Step Methodology:

  • Dissolution: Weigh 100 mg of Fructose 6-(barium phosphate) and suspend in 2 mL of ice-cold deionized water. Add 1 M HCl dropwise (typically 10-50 µL) until the pH reaches ~2.5 and the salt completely dissolves.

  • Precipitation: Calculate the molarity of the F6P-Barium solution. Add a 1.1x molar excess of 1 M K2​SO4​ dropwise while vortexing. A dense, milky white precipitate ( BaSO4​ ) will form immediately.

  • Incubation: Incubate the suspension on ice for 30 minutes to ensure complete precipitation of the heavy metal.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Carefully decant the clear supernatant into a fresh tube.

  • Self-Validation (The Barium Test): To ensure total removal, take a 20 µL aliquot of the supernatant and add 5 µL of 1 M K2​SO4​ .

    • If the solution turns cloudy: Barium is still present. Add another 0.1x molar equivalent of K2​SO4​ to the main batch, incubate, and recentrifuge.

    • If the solution remains crystal clear: Barium removal is complete. Proceed to the next step.

  • Neutralization: Adjust the pH of the barium-free supernatant to 7.0 using 1 M KOH.

  • Quantification: Determine the exact concentration of the newly formed F6P-Potassium salt enzymatically using Phosphoglucose Isomerase (PGI) and Glucose-6-Phosphate Dehydrogenase (G6PDH) by monitoring NADP+ reduction at 340 nm.

High-Fidelity Phosphofructokinase Coupled Assay

Pathway F6P Fructose 6-Phosphate (Barium-Free) PFK Phosphofructokinase (Target Enzyme) F6P->PFK ATP ATP + Mg2+ ATP->PFK F16BP Fructose 1,6-Bisphosphate PFK->F16BP Rate Limiting Step ALD Aldolase F16BP->ALD DHAP DHAP ALD->DHAP GAP GAP ALD->GAP G3PDH G3PDH DHAP->G3PDH TPI TPI GAP->TPI TPI->DHAP NAD NAD+ G3PDH->NAD Measured at 340 nm NADH NADH + H+ NADH->G3PDH

Enzymatic coupling strategy for the continuous spectrophotometric assay of PFK activity.

Protocol 2: Continuous Spectrophotometric Evaluation

Causality Check: Because the products of the PFK reaction (F1,6BP and ADP) do not absorb light at convenient wavelengths, we employ a coupled enzyme system. F1,6BP is cleaved by Aldolase into DHAP and GAP. TPI converts GAP to DHAP. Finally, G3PDH reduces DHAP to Glycerol-3-Phosphate while oxidizing NADH to NAD+. The depletion of NADH is measured continuously at 340 nm, providing a real-time kinetic readout of PFK activity.

Step-by-Step Methodology:

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to 340 nm. Ensure the cuvette chamber is temperature-controlled to 25°C or 30°C depending on the specific PFK isoform being studied.

  • Master Mix Preparation: In a 1 mL quartz cuvette, combine the components listed in Table 2, excluding the PFK enzyme.

  • Background Monitoring (Self-Validation): Mix the contents of the cuvette by gentle inversion. Place in the spectrophotometer and monitor the absorbance at 340 nm for 2 minutes. The absorbance should remain stable at approximately 0.9 - 1.0 OD. A decreasing baseline indicates background ATPase or NADH oxidase contamination in the coupling enzymes.

  • Initiation: Add the purified PFK enzyme (e.g., 0.01 - 0.05 Units) to the cuvette to initiate the reaction. Mix rapidly by inversion.

  • Data Acquisition: Record the linear decrease in absorbance at 340 nm ( ΔA340​/min ) for 3 to 5 minutes.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADH ( ϵ=6.22×103M−1cm−1 ).

Troubleshooting Matrix

  • Issue: Immediate cloudiness upon adding coupling enzymes to the master mix.

    • Causality: The F6P substrate still contains barium. The Ba2+ is reacting with the ammonium sulfate buffer of the coupling enzymes.

    • Solution: Abort the assay. Re-precipitate the F6P stock with additional K2​SO4​ (Protocol 1).

  • Issue: No change in absorbance after adding PFK.

    • Causality: Either the PFK is inactive (check DTT concentration to ensure reduced sulfhydryls), or the coupling enzymes are limiting.

    • Solution: Spike the cuvette with 10 µL of 1 mM F1,6BP. If the absorbance drops rapidly, the coupling enzymes are active, and the issue lies with the PFK or the F6P substrate [4].

References

  • The Fructose 6-Phosphate Site of Phosphofructokinase. Journal of Biological Chemistry.
  • THE MECHANISM OF PENTOSE PHOSPHATE CONVERSION TO HEXOSE MONOPHOSPH
  • D-Glucose-6-phosphate barium salt heptahydr
  • Process for producing fructose-1,6-diphosphate.
Method

Application Note: Preparation and Conversion of Fructose 6-(Barium Phosphate) Solutions for Metabolic Studies

The Biochemical Imperative Fructose 6-phosphate (F6P) is a critical metabolic intermediate situated at the crossroads of glycolysis, gluconeogenesis, and the pentose phosphate pathway. In biochemical research and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical Imperative

Fructose 6-phosphate (F6P) is a critical metabolic intermediate situated at the crossroads of glycolysis, gluconeogenesis, and the pentose phosphate pathway. In biochemical research and drug development, the isolation and long-term storage of sugar phosphates from complex biological mixtures have historically relied on their precipitation as barium salts. Barium fructose 6-phosphate heptahydrate is highly stable and sparingly soluble in aqueous ethanol, preventing the spontaneous hydrolysis of the phosphoester bond during storage 1.

However, barium ions ( Ba2+ ) are potently toxic to cellular systems and act as competitive inhibitors for magnesium-dependent metabolic enzymes, including kinases and isomerases. Therefore, before F6P can be utilized in downstream metabolic assays, cell culture, or enzyme kinetics studies, the barium must be rigorously removed and exchanged for a physiologically compatible cation, typically sodium ( Na+ ) or potassium ( K+ ) 2.

Causality in Experimental Design

To achieve a high-purity, metabolically ready F6P solution, two primary causal mechanisms are employed:

  • Cation Exchange Chromatography: Utilizing a strongly acidic cation exchange resin (e.g., Dowex 50W-X8). The resin binds the divalent Ba2+ ions with high affinity, releasing H+ ions to form F6P free acid, which is then immediately neutralized 3.

  • Sodium Sulfate Precipitation: Exploiting the extreme insolubility of barium sulfate ( BaSO4​ ). Adding Na2​SO4​ to the dissolved barium salt forces the precipitation of BaSO4​ , leaving the F6P sodium salt in the supernatant 2.

Because sugar phosphates can degrade during manipulation, this protocol incorporates a self-validating system : after conversion, the exact concentration of active F6P is quantified enzymatically. This ensures that any degradation or loss during the barium removal process is accounted for before introducing the substrate to sensitive metabolic models 4.

Conversion_Workflow Ba_Salt F6P Barium Salt (Insoluble) Acidify Dissolve in 0.1 M HCl (Solubilization) Ba_Salt->Acidify Add Acid Dowex Dowex 50W-X8 Column (H+ Form) Acidify->Dowex Load Column Free_Acid F6P Free Acid (Eluate) Dowex->Free_Acid Ba2+ Retained Neutralize Neutralize with NaOH (pH 6.9 - 7.4) Free_Acid->Neutralize Immediate Titration Na_Salt F6P Sodium Salt (Metabolic Ready) Neutralize->Na_Salt Final Solution

Workflow for converting F6P barium salt to a physiologically compatible sodium salt.

Quantitative Process Metrics

When selecting a conversion strategy, researchers must balance the need for absolute purity against processing speed. The table below summarizes the quantitative expectations for both methodologies.

Table 1: Comparison of Barium Removal Strategies

ParameterCation Exchange (Dowex 50W-X8)Sodium Sulfate Precipitation
Primary Mechanism Ba2+ binds to resin, releasing H+ Ba2+ reacts with SO42−​ to form solid BaSO4​
Typical F6P Yield > 95%85 - 90% (Loss due to co-precipitation)
Residual Barium UndetectableTrace amounts possible
Processing Time 60 - 90 minutes30 minutes
Optimal Application High-sensitivity enzymatic & cell assaysBulk preparative workflows

Step-by-Step Methodologies

Protocol A: Cation-Exchange Conversion (Dowex 50W-X8)

This is the gold-standard method for generating high-purity F6P sodium salt for sensitive kinetic studies.

Materials:

  • Fructose 6-phosphate barium salt heptahydrate

  • Dowex 50W-X8 cation exchange resin (50-100 mesh, H+ form)

  • 0.1 M HCl

  • 1.0 M NaOH and 0.1 M NaOH

  • Glass chromatography column

Procedure:

  • Resin Preparation: Pack a glass column with Dowex 50W-X8 resin (approx. 5 mL bed volume per 100 mg of barium salt). Wash the column with 5 bed volumes of ultra-pure water to remove fine particulates.

  • Solubilization: Weigh the desired amount of F6P barium salt.

    • Critical Insight: Barium sugar phosphates are poorly soluble in neutral water. Dissolve the salt in a minimal volume of cold 0.1 M HCl. The acid protonates the phosphate group, disrupting the ionic lattice and rapidly solubilizing the compound.

  • Loading: Apply the solubilized F6P to the column. Allow it to enter the resin bed at a flow rate of 1 mL/min.

  • Elution: Elute the column with ultra-pure water. Collect 2 mL fractions in tubes placed on ice.

  • Immediate Neutralization:

    • Critical Insight: The resin exchanges Ba2+ for H+ , causing the eluate to emerge as F6P free acid at a very low pH. The phosphoester bond is highly susceptible to acid hydrolysis at room temperature. Immediately titrate the collected fractions to pH 6.9–7.4 using 1.0 M NaOH (and 0.1 M NaOH for fine adjustment).

  • Pooling: Pool the neutralized fractions containing F6P. Lyophilize or store at -80°C until use.

Protocol B: Sodium Sulfate Precipitation Method

A rapid alternative when trace barium does not interfere with the specific downstream assay.

Procedure:

  • Solubilization: Dissolve the F6P barium salt in a minimal volume of 0.1 M HCl.

  • Precipitation: Add a slight stoichiometric excess of 10% (w/v) Na2​SO4​ dropwise while stirring continuously. A thick, white precipitate of BaSO4​ will form immediately.

  • Neutralization: Adjust the pH of the suspension to 7.0 using 1.0 M NaOH.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Carefully decant the supernatant containing the F6P sodium salt.

  • Filtration: Pass the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates of BaSO4​ .

Self-Validating Enzymatic Quantification

Because the molecular weight of the starting material varies with hydration, and conversion processes inevitably result in minor losses, gravimetric calculation of the final F6P concentration is unreliable. To ensure experimental trustworthiness, the final solution must be validated enzymatically 4.

This assay couples Phosphoglucose Isomerase (PGI) with Glucose-6-Phosphate Dehydrogenase (G6PDH). The stoichiometric reduction of NADP+ to NADPH is measured spectrophotometrically at 340 nm.

Metabolic_Validation F6P Fructose 6-Phosphate (Substrate) PGI Phosphoglucose Isomerase (PGI) F6P->PGI Isomerization G6P Glucose 6-Phosphate (Intermediate) PGI->G6P G6PDH G6P Dehydrogenase (G6PDH) G6P->G6PDH Oxidation Product 6-Phosphogluconate + NADPH (Abs 340nm) G6PDH->Product NADP+ -> NADPH

Enzymatic validation cascade for quantifying active Fructose 6-Phosphate.

Protocol C: Enzymatic Assay Setup

Table 2: Enzymatic Validation Assay Setup (per 1 mL cuvette)

ReagentStock ConcentrationVolume AddedFinal Concentration
Triethanolamine Buffer (pH 7.6)300 mM800 µL240 mM
MgCl2​ 300 mM50 µL15 mM
NADP+ (Sodium Salt)20 mM50 µL1.0 mM
Converted F6P SampleUnknown (Diluted)50 µLVariable
G6PDH Enzyme100 U/mL25 µL2.5 U/mL
PGI Enzyme100 U/mL25 µL2.5 U/mL

Assay Execution:

  • Pipette the Buffer, MgCl2​ , NADP+ , and the F6P sample into a UV-transparent cuvette.

  • Add the G6PDH enzyme. Mix by inversion and record the baseline absorbance at 340 nm ( Ainitial​ ). Note: Any increase here indicates background Glucose 6-Phosphate contamination in your F6P preparation.

  • Add the PGI enzyme to initiate the isomerization of F6P to G6P.

  • Monitor the absorbance at 340 nm until it plateaus (typically 5–10 minutes). Record the final absorbance ( Afinal​ ).

  • Calculation: Calculate the active F6P concentration using the molar extinction coefficient of NADPH ( ϵ340​=6.22 mM−1cm−1 ):

    [F6P] (mM)=ϵ340​×Sample Volume (0.05 mL)(Afinal​−Ainitial​)×Total Volume (1 mL)​

References

  • Source: ResearchGate (Roe, J. H., & Papadopoulos, N. M., 1954)
  • Source: SciSpace (Dickens, F., & Glock, G. E., 1951)
  • Title: Purification and some kinetic properties of rat liver glucosamine synthetase Source: SciSpace URL
  • Title: D-FRUCTOSE 6-PHOSPHATE mw.

Sources

Application

fructose 6-(barium phosphate) as a substrate for glucose-6-phosphate isomerase

Fructose 6-(Barium Phosphate) as a Substrate for Glucose-6-Phosphate Isomerase: Preparation and Coupled Assay Protocols Introduction & Rationale Fructose 6-phosphate (F6P) is a critical intermediate in both glycolysis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Fructose 6-(Barium Phosphate) as a Substrate for Glucose-6-Phosphate Isomerase: Preparation and Coupled Assay Protocols

Introduction & Rationale

Fructose 6-phosphate (F6P) is a critical intermediate in both glycolysis and gluconeogenesis. In laboratory settings, F6P has historically been synthesized and supplied as a barium salt (fructose 6-(barium phosphate)) because barium sugar-phosphates exhibit high thermodynamic stability and are easily crystallized during purification[1].

However, utilizing the barium salt directly in enzymatic assays—particularly for Glucose-6-Phosphate Isomerase (GPI, also known as Phosphoglucose Isomerase)—presents a severe biochemical challenge. Barium ( Ba2+ ) is a heavy metal that can competitively inhibit metalloenzymes, interfere with nucleotide cofactor binding, and form highly insoluble precipitates with the phosphate or sulfate buffers commonly used in physiological assays. Therefore, a critical pre-analytical step is required to quantitatively exchange the barium ions for sodium or potassium ions prior to kinetic evaluation[2].

Mechanistic Principles and Causality

The Coupled Assay System GPI catalyzes the reversible aldose-ketose isomerization of F6P to glucose 6-phosphate (G6P). Because this isomerization does not produce a strong, direct spectrophotometric signal, the reaction is continuously coupled to a secondary indicator enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).

G6PDH oxidizes the newly formed G6P into 6-phosphoglucono- δ -lactone, simultaneously reducing NADP+ to NADPH . The generation of NADPH allows researchers to monitor the reaction in real-time via an increase in absorbance at 340 nm. If Ba2+ is not removed from the substrate, it can precipitate the NADP+ cofactor or inhibit G6PDH, completely breaking the self-validating logic of the coupled system.

Pathway F6P Fructose 6-Phosphate (Substrate) GPI Glucose-6-Phosphate Isomerase (GPI) F6P->GPI G6P Glucose 6-Phosphate (Intermediate) G6PDH G6PDH G6P->G6PDH PGL 6-Phosphoglucono-δ-lactone (Product) GPI->G6P G6PDH->PGL NADPH NADPH + H+ (Absorbance at 340 nm) G6PDH->NADPH NADP NADP+ NADP->G6PDH

Figure 1. Coupled enzymatic assay pathway for Glucose-6-Phosphate Isomerase (GPI) using G6PDH.

Pre-Analytical Protocol: Barium Removal

To ensure the trustworthiness of the downstream assay, the barium salt must be converted to a sodium salt or free acid. We provide two field-proven methodologies: Cation-Exchange (preferred for high purity) and Sulfate Precipitation (preferred for speed).

Method A: Cation-Exchange Resin (Dowex 50W-X8)

Causality: Dowex 50W-X8 is a strongly acidic cation exchange resin. When the barium salt is passed through the H+ form of the resin, Ba2+ binds tightly to the sulfonate groups, displacing H+ and yielding free fructose 6-phosphoric acid in the eluate[2]. This must be immediately neutralized to prevent acid-catalyzed hydrolysis of the phosphoester bond.

  • Prepare a 1.5 cm x 10 cm column of Dowex 50W-X8 (50-100 mesh, H+ form). Wash with 50 mL of ultrapure water (18.2 MΩ·cm).

  • Dissolve 100 mg of Fructose 6-(barium phosphate) in 5 mL of 0.1 M HCl (barium salts of sugar phosphates are poorly soluble in neutral water but dissolve readily in dilute acid).

  • Load the solution onto the column and elute with ultrapure water at a flow rate of 1 mL/min.

  • Collect 2 mL fractions. Monitor the presence of sugar phosphate using a spot test (e.g., anthrone reagent) or by measuring the refractive index.

  • Pool the F6P-containing fractions into a vessel submerged in an ice bath.

  • Critical Step: Immediately titrate the pooled eluate to pH 7.0 using 1 M NaOH. This converts the highly unstable free acid to the stable sodium salt of F6P[2].

  • Lyophilize or store in aliquots at -80°C.

Method B: Sodium Sulfate Precipitation

Causality: Barium sulfate ( BaSO4​ ) is exceptionally insoluble in water ( Ksp​≈1.1×10−10 ). Adding a stoichiometric excess of sodium sulfate forces the quantitative precipitation of Ba2+ , leaving the sodium salt of F6P in the supernatant[3].

  • Suspend 100 mg of Fructose 6-(barium phosphate) in 2 mL of cold ultrapure water.

  • Add 0.1 M HCl dropwise until the salt is completely dissolved[3].

  • Add a 1.2x molar excess of 0.5 M Sodium Sulfate ( Na2​SO4​ ) solution dropwise while vortexing. A dense white precipitate of BaSO4​ will form immediately.

  • Incubate on ice for 15 minutes to ensure complete precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the barium sulfate[3].

  • Carefully decant the supernatant containing the F6P sodium salt.

  • Adjust the pH of the supernatant to 7.4 using 0.1 M NaOH.

Workflow Start Fructose 6-(Barium Phosphate) Powder Dissolve Dissolve in dilute HCl Start->Dissolve Split Choose Method Dissolve->Split Dowex Dowex 50W-X8 (H+ form) Column Split->Dowex High Purity Sulfate Add Na2SO4 Split->Sulfate High Speed Elute Elute Free Acid & Pool Dowex->Elute Neutralize Neutralize to pH 7.0 - 7.4 (NaOH) Elute->Neutralize Centrifuge Centrifuge BaSO4 Precipitate Sulfate->Centrifuge Centrifuge->Neutralize End Sodium Fructose 6-Phosphate (Ready for Assay) Neutralize->End

Figure 2. Step-by-step workflow for the removal of barium ions from F6P preparations.

Analytical Protocol: Continuous Coupled Assay for GPI

Once the barium is removed, the F6P sodium salt acts as a highly reliable substrate for GPI[4].

Reagents Required:

  • Assay Buffer: 100 mM Triethanolamine (TEA) buffer, pH 7.6, containing 5 mM MgCl2​ . (Note: Avoid phosphate buffers to prevent any residual barium precipitation).

  • Substrate: 20 mM Sodium Fructose 6-phosphate (prepared in Section 3).

  • Cofactor: 10 mM NADP+ (Sodium salt).

  • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH, yeast), ≥ 100 U/mL.

  • Sample: GPI enzyme preparation (e.g., cell lysate or purified protein).

Step-by-Step Procedure:

  • Set a UV-Vis spectrophotometer to 340 nm. Ensure the cuvette chamber is temperature-controlled at 25°C.

  • In a 1 mL quartz cuvette, combine the following:

    • 850 µL Assay Buffer

    • 50 µL NADP+ (Final conc: 0.5 mM)

    • 10 µL G6PDH (Final conc: ~1 U/mL)

    • 50 µL F6P Substrate (Final conc: 1.0 mM)

  • Mix thoroughly by inversion and place in the spectrophotometer.

  • Self-Validation Check: Monitor the absorbance at 340 nm for 2-3 minutes to establish a stable baseline. A rising baseline prior to sample addition indicates contamination of the F6P preparation with G6P, or endogenous GPI activity in the G6PDH preparation.

  • Initiate the reaction by adding 40 µL of the GPI Sample.

  • Mix immediately and record the increase in absorbance ( ΔA340​/min ) for 5 minutes in the linear range.

Data Presentation and Expected Parameters

To ensure rigorous experimental validation, researchers should compare their kinetic data against established benchmarks.

ParameterExpected Value / ObservationTroubleshooting / Causality
F6P Purity (Post-cleanup) > 95% (Enzymatic assay)If < 90%, residual barium may be causing substrate sequestration or precipitation.
Baseline ΔA340​/min < 0.001 AU/minHigh baseline indicates G6P contamination. Treat F6P with mild heat/alkali to degrade G6P if necessary.
Apparent Km​ (F6P) ~ 0.1 - 0.3 mM (Mammalian GPI)An artificially high Km​ suggests competitive inhibition by residual heavy metals.
Molar Extinction Coefficient ( ϵ ) 6.22×103M−1cm−1 Used to calculate specific activity: Units/mL=ϵ×Vsample​(ΔA/min)×Vtotal​​ .

References

  • [4] Title: FBP1 Gene - GeneCards | F16P1 Protein Source: genecards.org URL:

  • [1] Title: The determination of fructose-6-phosphate and fructose-1,6-diphosphate Source: researchgate.net URL:

  • [3] Title: THE MECHANISM OF GLUTATHIONE DESTRUCTION AND PROTECTION IN DRUG-SENSITIVE AND NON-SENSITIVE ERYTHROCYTES Source: jci.org URL:

  • [2] Title: Purification and some kinetic properties of rat liver glucosamine synthetase Source: scispace.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Barium Ion Removal from Fructose 6-Phosphate Solutions

In biochemical research and drug development, sugar phosphates like D-fructose 6-phosphate (F6P) are frequently isolated, purified, and stored as barium salts. Barium precipitation is a highly effective, classical method...

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Author: BenchChem Technical Support Team. Date: April 2026

In biochemical research and drug development, sugar phosphates like D-fructose 6-phosphate (F6P) are frequently isolated, purified, and stored as barium salts. Barium precipitation is a highly effective, classical method for separating sugar phosphates from complex enzymatic mixtures and adenosine phosphates (ATP/ADP) because the barium salts of sugar phosphates are insoluble in aqueous ethanol[1][2].

However, before F6P can be utilized in downstream biological assays, cell cultures, or structural studies, the toxic barium ions ( Ba2+ ) must be strictly removed and replaced with biocompatible cations (e.g., sodium or potassium)[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the quantitative removal of barium from F6P solutions.

Diagnostic & Troubleshooting FAQs

Q1: Why is my Fructose 6-phosphate supplied as a barium salt, and why must I remove it? A: Barium precipitation is a targeted isolation technique. Adding ethanol to an aqueous solution containing barium ions forces the crystallization of the sugar phosphate, effectively separating it from other soluble metabolites[1][3]. However, heavy metals like barium are highly toxic to living cells and can severely interfere with enzymatic assays (e.g., phosphofructokinase activity) by denaturing proteins or precipitating essential assay components like sulfate or carbonate[4][5].

Q2: Should I use Cation Exchange Resin or Sulfate Precipitation to remove the barium? A: The choice depends heavily on your purity requirements and operational scale.

  • Cation Exchange (e.g., Dowex 50W in H+ form): Ideal for absolute purity. It quantitatively removes Ba2+ and yields the free acid of F6P, which can then be neutralized to any desired salt form[1][6].

  • Sulfate Precipitation (using Na2​SO4​ ): Faster and highly scalable. It relies on the extreme insolubility of barium sulfate ( BaSO4​ ). However, it requires precise stoichiometry; excess sulfate will remain in your final product, and trace barium may persist if the reaction doesn't reach equilibrium[1].

Q3: During sulfate precipitation, my solution remains cloudy even after centrifugation. How do I fix this? A: Causality: Barium sulfate is notorious for forming ultrafine, colloidal micro-crystals during rapid precipitation, which resist sedimentation at standard centrifugal forces[7]. Solution: Do not rely solely on centrifugation. Instead of spinning, pass the cloudy suspension through a 0.22 µm polyethersulfone (PES) syringe filter. To prevent colloidal formation in the first place, add the Na2​SO4​ dropwise with vigorous stirring, and allow the solution to incubate at 4°C for 30 minutes to promote Ostwald ripening (the growth of larger crystals at the expense of smaller ones).

Q4: I used a cation exchange column, but my F6P showed significant degradation on HPLC. What happened? A: Causality: When Ba2+ is exchanged for H+ , the resulting effluent is the free acid of Fructose 6-phosphate, which drastically lowers the pH of the solution (often pH < 2)[8]. While F6P is more stable to hydrolysis than Fructose 1-phosphate, prolonged exposure to highly acidic conditions at room temperature will catalyze the hydrolysis of the phosphoester bond and the furanose ring[1]. Solution: Elute the column directly into a collection vessel submerged in an ice bath. Immediately monitor the pH of the fractions and neutralize them to pH 6.8–7.2 using chilled 0.1 M NaOH or KOH prior to lyophilization.

Workflow Visualization

G A Fructose 6-(Barium Phosphate) Solution B Select Removal Strategy A->B C1 Method A: Cation Exchange (Dowex 50W H+ form) B->C1 C2 Method B: Sulfate Precipitation (Add Na2SO4 or H2SO4) B->C2 D1 Elute Free Acid (F6P-H) C1->D1 D2 Filter Insoluble BaSO4 C2->D2 E1 Neutralize with NaOH/KOH (pH 7.0) D1->E1 E2 Collect Supernatant (F6P-Na) D2->E2 F Lyophilize to Dry Powder E1->F E2->F

Workflow for removing barium ions from Fructose 6-phosphate solutions.

Step-by-Step Methodologies
Method A: Cation Exchange Chromatography (High Purity)

This method utilizes a strong acid cation exchange resin to displace Ba2+ with H+ [1][8].

  • Resin Preparation: Swell Dowex 50W-X8 (or equivalent strong cation exchange resin) in deionized (DI) water. Pack into a glass column. Wash with 3 column volumes (CV) of 1 M HCl to ensure complete conversion to the H+ form, followed by 5 CV of cold DI water until the effluent pH is neutral.

  • Sample Loading: Dissolve the F6P-Ba salt in a minimal volume of ice-cold DI water. Carefully load the solution onto the resin bed.

  • Elution: Elute the column with ice-cold DI water at a flow rate of 1-2 mL/min. Collect the effluent in a flask submerged in an ice bath. The Ba2+ ions are tightly retained by the sulfonic acid groups on the resin[8].

  • Immediate Neutralization (Critical): The effluent contains the free acid of F6P. Immediately titrate the pooled fractions to pH 6.8–7.2 using cold 0.1 M NaOH (for the sodium salt) or KOH (for the potassium salt) to prevent acid-catalyzed hydrolysis[1].

  • Lyophilization: Freeze-dry the neutralized solution to obtain the purified F6P salt as a white powder.

Method B: Sulfate Precipitation ( Rapid/Scalable )

This method exploits the large pH and solubility difference between sugar phosphates and barium sulfate to force precipitation.

  • Dissolution: Dissolve the F6P-Ba salt in DI water at room temperature.

  • Precipitation: Calculate the exact molar equivalent of barium present. Slowly add 1.0 to 1.05 equivalents of Na2​SO4​ (as a 1 M aqueous solution) dropwise to the F6P solution while stirring vigorously. The solution will immediately turn milky white as BaSO4​ precipitates[1].

  • Maturation: Transfer the suspension to a 4°C environment and continue stirring for 30 minutes. This allows the colloidal BaSO4​ particles to aggregate.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes. Decant the supernatant. To ensure zero colloidal barium breakthrough, pass the supernatant through a 0.22 µm PES syringe filter[7].

  • Lyophilization: Freeze-dry the clear filtrate to yield the F6P sodium salt[1].

Quantitative Data: Method Comparison

To assist in selecting the optimal protocol for your laboratory, the following table summarizes the operational metrics of both methodologies.

ParameterMethod A: Cation ExchangeMethod B: Sulfate Precipitation
Barium Removal Efficiency > 99.9% (Quantitative)~ 95 - 98%
Processing Time 2 - 4 hours1 - 2 hours
Scalability Moderate (Limited by column binding capacity)High (Volume independent)
Risk of Sugar Hydrolysis High (Requires immediate neutralization)Low (pH remains relatively stable)
Residual Reagents None (If resin is properly washed)Excess Sodium Sulfate (If over-titrated)
Primary Use Case Analytical standards, sensitive enzymatic assaysBulk prep, robust downstream applications

Sources

Optimization

Technical Support Center: Optimizing Fructose 6-(Barium Phosphate) Precipitation

Welcome to the technical support center for improving yield in fructose 6-(barium phosphate) precipitation protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving yield in fructose 6-(barium phosphate) precipitation protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical purification step. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the precipitation of fructose 6-(barium phosphate).

Q1: What is the fundamental principle behind precipitating fructose 6-phosphate with barium salts?

The precipitation of fructose 6-phosphate as its barium salt is a classical biochemical technique for its isolation and purification. The negatively charged phosphate group on the fructose 6-phosphate molecule ionically interacts with the positively charged barium ions (Ba²⁺) to form an insoluble salt, barium fructose 6-phosphate (Ba(C₆H₁₁O₉P)). This allows for its separation from other soluble components in a mixture.

Q2: Why is my yield of fructose 6-(barium phosphate) consistently low?

Several factors can contribute to low yields. These include, but are not limited to:

  • Suboptimal pH: The pH of the solution significantly impacts the charge of the phosphate group and the solubility of barium phosphate salts.[1]

  • Incorrect Reagent Concentrations: The molar ratio of barium ions to fructose 6-phosphate is crucial for efficient precipitation.

  • Inadequate Incubation Time or Temperature: Precipitation is a kinetic process; insufficient time or non-optimal temperatures can lead to incomplete precipitation.

  • Presence of Interfering Substances: Other phosphorylated compounds or chelating agents in the sample can compete for barium ions.

  • Loss During Washing Steps: Over-washing or using an inappropriate wash solution can lead to the dissolution of the precipitate.

Q3: What is the optimal pH for the precipitation?

While the optimal pH can be system-dependent, a mildly alkaline pH is generally favored. Barium phosphate solubility increases with decreasing pH (in acidic conditions).[1][2][3] Therefore, maintaining a slightly alkaline environment ensures the phosphate group is fully deprotonated and available to form a salt with barium ions, minimizing product loss due to solubility. It is advisable to perform a pH titration experiment to determine the optimal pH for your specific conditions.

Q4: How does ethanol addition improve precipitation?

Ethanol is often added as an anti-solvent to decrease the polarity of the aqueous solution.[4] Barium fructose 6-phosphate is less soluble in a less polar solvent. The addition of ethanol reduces the dielectric constant of the solution, which strengthens the electrostatic attraction between the barium (Ba²⁺) and the fructose 6-phosphate ions, promoting the formation of the insoluble salt and thereby increasing the precipitate yield.[4]

Q5: Can other divalent cations be used for this precipitation?

While other divalent cations like calcium (Ca²⁺) can also precipitate phosphates, barium is often preferred for its ability to form a denser, more easily collected precipitate. The choice of cation may also depend on the downstream applications of the purified fructose 6-phosphate.

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation 1. Incorrect pH: The solution may be too acidic, increasing the solubility of barium phosphate.[1][2][3] 2. Insufficient Barium Ion Concentration: An inadequate amount of barium chloride or another barium salt was added. 3. Low Fructose 6-Phosphate Concentration: The starting concentration of the target molecule is too low for visible precipitation. 4. Presence of Chelating Agents: Substances like EDTA in your sample may be sequestering barium ions.1. Optimize pH: Adjust the pH of the solution to a mildly alkaline range (e.g., pH 8.0-9.0). Perform a small-scale trial to find the optimal pH. 2. Increase Barium Concentration: Add barium chloride solution incrementally, monitoring for precipitate formation. A molar excess of barium is often required.[5] 3. Concentrate the Sample: If possible, concentrate the starting material to increase the fructose 6-phosphate concentration. 4. Remove Chelators: If chelating agents are suspected, consider a pre-purification step like dialysis or size-exclusion chromatography.
Precipitate is Difficult to Filter or Pellet 1. Formation of Fine, Amorphous Particles: Rapid addition of the precipitating agent or inadequate aging time can lead to very small particles. 2. Colloidal Suspension: The precipitate may be in a stable colloidal state.1. Control Precipitation Rate: Add the barium salt solution slowly while stirring gently to promote the growth of larger crystals. 2. Increase Aging Time: Allow the precipitate to age in the mother liquor (e.g., overnight at 4°C). This process, known as Ostwald ripening, encourages larger particles to grow at the expense of smaller ones. 3. Adjust Temperature: Gently warming the solution (if the product is stable at higher temperatures) can sometimes promote particle agglomeration.[6]
Inconsistent Yields Between Batches 1. Poor Control Over Reaction Parameters: Minor variations in pH, temperature, reagent addition rate, and stirring speed can lead to significant differences in yield. 2. Variability in Starting Material: The composition of the initial sample may differ between batches.1. Standardize the Protocol: Precisely control all reaction parameters for each experiment. Use calibrated equipment and document every step meticulously. 2. Characterize Starting Material: If possible, analyze the starting material for fructose 6-phosphate concentration before each precipitation.
Product is Contaminated with Other Phosphates 1. Co-precipitation of Other Phosphorylated Compounds: If the starting material contains other sugar phosphates or inorganic phosphate, they may also precipitate with barium.1. Fractional Precipitation: Consider a fractional precipitation approach by carefully controlling the pH and the amount of barium salt added. Different phosphate species may have slightly different precipitation optima. 2. Pre-purification Step: Employ a preliminary purification technique, such as ion-exchange chromatography, to separate fructose 6-phosphate from other phosphorylated molecules before precipitation.

Experimental Protocols

Standard Protocol for Fructose 6-(Barium Phosphate) Precipitation
  • Sample Preparation: Clarify the starting material containing fructose 6-phosphate by centrifugation or filtration to remove any particulate matter.

  • pH Adjustment: Adjust the pH of the solution to 8.5 with a suitable base (e.g., 1 M NaOH), while stirring gently.

  • Barium Salt Addition: Slowly add a 1 M solution of barium chloride (BaCl₂) dropwise to the sample with continuous, gentle stirring. A typical starting point is to add an equimolar amount of BaCl₂ relative to the estimated fructose 6-phosphate concentration.

  • Precipitation Induction: If no precipitate forms, continue to add the BaCl₂ solution in small increments.

  • Ethanol Addition (Optional): To enhance precipitation, slowly add two volumes of cold absolute ethanol to the mixture with gentle stirring.

  • Aging: Allow the mixture to stand at 4°C for at least 4 hours, or preferably overnight, to allow for complete precipitation and particle maturation.

  • Collection of Precipitate: Centrifuge the suspension at a moderate speed (e.g., 3000 x g) for 15 minutes at 4°C. Carefully decant and discard the supernatant.

  • Washing: Resuspend the pellet in a suitable wash solution (e.g., 70% ethanol) to remove any soluble impurities. Centrifuge again and discard the supernatant. Repeat this wash step two more times.

  • Drying: Dry the final pellet under a vacuum or in a desiccator.

Diagrams
Precipitation Workflow

cluster_0 Precipitation Protocol A Start with Fructose 6-Phosphate Solution B Adjust pH to Alkaline (e.g., 8.5) A->B C Slowly Add Barium Chloride Solution B->C D Optional: Add Cold Ethanol C->D E Age the Precipitate (e.g., 4°C Overnight) D->E F Collect Precipitate by Centrifugation E->F G Wash Precipitate with 70% Ethanol F->G H Dry the Final Product G->H

Caption: A step-by-step workflow for the precipitation of fructose 6-(barium phosphate).

Troubleshooting Logic

cluster_1 Troubleshooting Flowchart Start Low Yield? Check_pH Is pH Alkaline? Start->Check_pH Yes Check_Ba Sufficient BaCl2 Added? Check_pH->Check_Ba Yes Solution_pH Adjust pH to 8.0-9.0 Check_pH->Solution_pH No Check_Time Adequate Aging Time? Check_Ba->Check_Time Yes Solution_Ba Add More BaCl2 Check_Ba->Solution_Ba No Check_Ethanol Was Ethanol Used? Check_Time->Check_Ethanol Yes Solution_Time Increase Aging Time Check_Time->Solution_Time No Solution_Ethanol Consider Ethanol Addition Check_Ethanol->Solution_Ethanol No

Caption: A logical flowchart to diagnose and resolve low yield issues in precipitation.

References

  • Barium Phosphate Formula - Structure, Properties, Uses, Sample Questions. (2023, December 20). Retrieved from [Link]

  • Barium phosphate Formula - TRUNG TÂM GIA SƯ TÂM TÀI ĐỨC. Retrieved from [Link]

  • Barium Phosphate Formula - Soft Schools. Retrieved from [Link]

  • Why is Barium Phosphate soluble in dil HCl? [closed] - Chemistry Stack Exchange. (2019, May 17). Retrieved from [Link]

  • Sedimentation behaviour of barium phosphate precipitate in aqueous solution. (2019, October 25). Retrieved from [Link]

  • Ethanol precipitation - Wikipedia. Retrieved from [Link]

  • Compare the solubility of barium phosphate in each of the following aqueous solutions: 0.10 M... - Homework.Study.com. Retrieved from [Link]

  • The determination of fructose-6-phosphate and fructose-1,6-diphosphate - ResearchGate. (2025, September 19). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Analysis of Fructose 6-(Barium Phosphate) Derivatives: A Comparative Guide

Fructose 6-phosphate (F6P) is a critical intermediate in glycolysis and the pentose phosphate pathway. In analytical chemistry and drug development, F6P is frequently isolated, stabilized, or purchased as a barium salt (...

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Author: BenchChem Technical Support Team. Date: April 2026

Fructose 6-phosphate (F6P) is a critical intermediate in glycolysis and the pentose phosphate pathway. In analytical chemistry and drug development, F6P is frequently isolated, stabilized, or purchased as a barium salt (fructose 6-(barium phosphate)). Barium ( Ba2+ ) forms highly stable, insoluble complexes with sugar phosphates, making it an excellent tool for precipitation and purification from complex biological matrices.

However, introducing barium into a mass spectrometry (MS) workflow presents a severe analytical bottleneck. As a Senior Application Scientist, I have designed this guide to objectively compare the three primary methodologies for analyzing F6P-barium derivatives. This guide explains the causality behind each experimental choice and provides self-validating protocols to ensure scientific integrity.

The Mechanistic Challenge: Barium in Electrospray Ionization (ESI)

Directly injecting barium salts into an LC-MS system leads to two catastrophic failures in data acquisition:

  • Desolvation Failure & Ion Suppression: Barium is a heavy alkaline earth metal that forms non-volatile complexes. In the ESI source, these complexes prevent efficient droplet evaporation and Rayleigh fission, leading to severe signal quenching of the target analyte.

  • Isotopic Dilution: Barium possesses seven stable isotopes (most abundantly 138Ba , 137Ba , and 136Ba ). When an F6P-barium adduct forms, the ion current is diluted across a highly complex isotopic envelope, drastically raising the Limit of Detection (LOD)[1].

To overcome this, researchers must choose between removing the barium prior to MS, sequestering it chromatographically, or intentionally utilizing the adduct for structural elucidation.

Workflow Start Fructose 6-(Barium Phosphate) Sample Matrix Split Select Analytical Strategy Start->Split MethodA Pre-Column Desalting (Cation Exchange) Split->MethodA Removes Ba2+ MethodB On-Column Chelation (PGC LC-MS + EDTA) Split->MethodB Sequesters Ba2+ MethodC Intact Adduct Analysis (Direct Infusion ESI) Split->MethodC Retains Ba2+ ResultA High-Sensitivity Free F6P Profiling MethodA->ResultA ResultB Isomeric Resolution (F6P vs G6P) MethodB->ResultB ResultC Cross-Ring Cleavage Structural Elucidation MethodC->ResultC

Analytical workflows for Fructose 6-(Barium Phosphate) MS analysis.

Comparative Analysis of Analytical Strategies

Strategy A: Pre-Column Cation Exchange + HILIC-MS/MS

Because highly polar sugar phosphates do not retain on standard reversed-phase (C18) columns without signal-suppressing ion-pairing agents[2], Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard[3]. However, HILIC requires complete prior removal of barium. By passing the sample through a strong cation-exchange resin, Ba2+ is swapped for volatile NH4+​ , allowing for high-sensitivity detection of free F6P.

Strategy B: On-Column Chelation + PGC-MS/MS

Porous Graphitic Carbon (PGC) columns offer unique retention mechanisms based on polarizability, allowing baseline separation of F6P from its isobaric aldose isomer, Glucose 6-phosphate (G6P)[4]. By adding a strong chelator like EDTA directly to the sample, Ba2+ is sequestered. The highly polar Ba-EDTA complex elutes in the void volume, while the F6P is retained and separated on the PGC stationary phase.

Strategy C: Intact Adduct Analysis via Direct Infusion

Rather than fighting the barium, this strategy leverages it. Coordinating a heavy metal like barium to the phosphate and hydroxyl groups of the sugar ring restricts its flexibility. During Collision-Induced Dissociation (CID), this rigidity forces informative cross-ring cleavages rather than a simple, uninformative neutral loss of phosphoric acid ( H3​PO4​ )[1].

Mechanism BaAdduct [F6P - H + Ba]+ m/z ~ 395 CID_Ba CID Fragmentation BaAdduct->CID_Ba FreeF6P [F6P - H]- m/z 259 CID_Free CID Fragmentation FreeF6P->CID_Free CrossRing Cross-Ring Cleavages (Diagnostic for Isomers) CID_Ba->CrossRing PhosphateLoss Neutral Loss of H3PO4 (Low structural info) CID_Free->PhosphateLoss

CID fragmentation pathways of barium-adducted vs. free Fructose 6-phosphate.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of these three strategies when analyzing a standard 10 µM F6P-Ba sample.

ParameterStrategy A: Cation Exchange + HILICStrategy B: EDTA Chelation + PGCStrategy C: Intact Adduct (Direct ESI)
Barium Fate Removed pre-columnSequestered in void volumeRetained as [M−H+Ba]+
Isomer Resolution (F6P vs G6P) Poor to Moderate (Co-elution common)Excellent (Baseline separation)N/A (Differentiated by MS/MS fragments)
Limit of Detection (LOD) ~50 fmol~100 fmol~500 fmol
Matrix Effect / Ion Suppression LowModerateHigh
Primary Application High-throughput metabolic profilingIsomer-specific quantificationStructural elucidation & linkage analysis

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.

Protocol A: Cation-Exchange Desalting for HILIC-MS/MS

Causality: Swapping Ba2+ for NH4+​ prevents ESI source contamination and provides the volatile counter-ions necessary for HILIC retention.

  • Resin Preparation: Slurry 500 mg of Dowex 50W-X8 strong cation-exchange resin (hydrogen form) in LC-MS grade water. Convert to the ammonium form by washing with 10 mL of 1 M NH4​OH , followed by water until the effluent reaches pH 7.0.

  • Sample Processing: Dissolve 1 mg of F6P-barium salt in 1 mL of water. Pass the solution through the resin bed at a flow rate of 1 drop/sec. Wash with 2 mL of water to ensure complete recovery.

  • Lyophilization: Freeze-dry the eluate and reconstitute in 80:20 Acetonitrile:Water containing 25 mM ammonium acetate (pH 9.0). Causality: High pH ensures the phosphate group is fully deprotonated, preventing peak tailing on the HILIC stationary phase[3].

  • System Validation: Before acquiring quantitative data, perform a precursor ion scan for m/z 138 ( 138Ba+ ). A signal-to-noise ratio of <3 confirms complete barium removal.

Protocol B: PGC Chromatography with On-Column EDTA Chelation

Causality: EDTA forms a highly stable, hydrophilic complex with barium that has zero retention on PGC, allowing it to be flushed to waste while F6P is retained.

  • Sample Preparation: Dissolve F6P-barium salt in an aqueous solution containing a 5-fold molar excess of EDTA (e.g., 50 µM EDTA for 10 µM F6P-Ba). Vortex for 5 minutes.

  • Chromatography Setup: Use a Porous Graphitic Carbon column (e.g., Hypercarb, 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: Water + 10 mM ammonium acetate (pH 9.5).

    • Mobile Phase B: Acetonitrile.

  • Injection & Diversion: Inject 5 µL of the sample. Critical Step: Program the LC-MS divert valve to send the first 2.5 minutes of the eluate (the void volume containing the Ba-EDTA complex) to waste. Causality: This prevents the massive influx of barium and EDTA from fouling the MS source.

  • System Validation: Monitor the transition m/z 259 97 (free F6P). Baseline separation between F6P (eluting earlier) and G6P (eluting later) validates column integrity[4].

Protocol C: Intact Adduct Analysis via Direct Infusion

Causality: Barium restricts the conformational flexibility of the sugar ring. CID of the rigid adduct yields diagnostic cross-ring fragments (A-type and X-type ions) that easily differentiate F6P from G6P[1].

  • Sample Preparation: Dissolve F6P-barium salt to a final concentration of 5 µM in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Introduce the sample via a nanoESI emitter at a flow rate of 300 nL/min in positive ion mode.

  • MS/MS Acquisition: Isolate the precursor ion at m/z 395 (corresponding to [F6P−H+138Ba]+ ). Apply a normalized collision energy (NCE) of 25-35%.

  • System Validation: Confirm the presence of the characteristic barium isotopic envelope (peaks at m/z 393, 394, 395, 397) in the MS1 spectrum before triggering MS/MS. The presence of a strong m/z 275 fragment (cross-ring cleavage) validates the structural identity of F6P over G6P.

References

  • Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. National Science Foundation (NSF) Public Access Repository. Available at:[Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews / ACS Publications. Available at:[Link]

Sources

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